molecular formula C10H11NO4 B2420227 Methyl 2-(3-methyl-4-nitrophenyl)acetate CAS No. 156480-27-2

Methyl 2-(3-methyl-4-nitrophenyl)acetate

Cat. No.: B2420227
CAS No.: 156480-27-2
M. Wt: 209.201
InChI Key: GYUDCBWIPGOCFS-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.201. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(3-methyl-4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-methyl-4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-methyl-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDCBWIPGOCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthetic Utility and Physicochemical Profiling of 3-Methyl-4-nitrophenylacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, the selection of orthogonal, multi-functional building blocks is paramount. 3-Methyl-4-nitrophenylacetic acid methyl ester (CAS: 156480-27-2) serves as a highly versatile intermediate in active pharmaceutical ingredient (API) synthesis. Its structural architecture is defined by three distinct, addressable functional groups: a protected carboxylic acid (methyl ester), a sterically directing meta-methyl group, and a strongly electron-withdrawing para-nitro group.

This whitepaper details the causality behind its reactivity profiles, focusing on selective nitro reduction and alpha-alkylation. By leveraging these pathways, researchers can construct complex pharmacophores, ranging from anilines used in kinase inhibitors to 2-arylpropionic acids that form the backbone of non-steroidal anti-inflammatory drugs (NSAIDs).

Physicochemical Profiling

Understanding the baseline quantitative properties of this scaffold is critical for predicting its behavior in biphasic reaction systems, chromatographic purification, and biological assays.

PropertyValue
Chemical Name 3-Methyl-4-nitrophenylacetic acid methyl ester
Common Synonyms Methyl 2-(3-methyl-4-nitrophenyl)acetate; Methyl (3-methyl-4-nitrophenyl)acetate
CAS Registry Number 156480-27-2
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Structural Features Nitroarene, Methyl Ester, Toluene derivative
Primary Synthetic Utility Precursor for arylamines, arylpropionic acids, and complex amides

Data verified via [1].

Mechanistic Utility in Medicinal Chemistry

Nitro Reduction and Arylamine Functionalization

The para-nitro group on this scaffold acts as a masked aniline. Reduction of the nitroarene yields 4-amino-3-methylphenylacetic acid methyl ester, a critical nucleophilic intermediate for subsequent amide coupling, sulfonamide formation, or Buchwald-Hartwig cross-coupling.

Causality in Catalyst Selection: While traditional dissolving metal reductions (e.g., Fe/NH₄Cl or SnCl₂) are viable, catalytic transfer hydrogenation using Palladium on Carbon (Pd/C) is the industry standard. The rationale is twofold: Pd/C provides exceptionally high turnover rates and operates under neutral conditions. Avoiding harsh acidic or basic environments is critical to prevent the inadvertent hydrolysis or transesterification of the labile methyl ester moiety. Recent methodologies demonstrate that commercially available Pd/C can achieve complete, selective reduction of nitro groups in aqueous or methanolic media with as little as 0.4 mol % Pd loading, utilizing hydrogen gas or silanes[2].

Alpha-Alkylation of the Phenylacetic Ester

The methylene bridge (-CH₂-) situated between the aromatic ring and the ester carbonyl is weakly acidic due to the electron-withdrawing nature of both the ester and the para-nitro group.

Causality in Base Selection: Deprotonation of this alpha-carbon requires a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at cryogenic temperatures (-78 °C). The steric bulk of LDA prevents nucleophilic attack on the ester carbonyl, ensuring quantitative enolate formation. Subsequent trapping with an electrophile (e.g., methyl iodide) yields the alpha-methylated product, methyl 2-(3-methyl-4-nitrophenyl)propanoate. This specific transformation is fundamental in synthesizing 2-arylpropionic acid derivatives—the core structural motif of the "profen" class of NSAIDs (e.g., ibuprofen, naproxen)[3].

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating preparation, reaction monitoring, and isolation steps to ensure reproducibility.

Protocol 1: Selective Catalytic Hydrogenation of the Nitro Group

Objective: Conversion of 3-Methyl-4-nitrophenylacetic acid methyl ester to 4-amino-3-methylphenylacetic acid methyl ester.

  • Preparation: Dissolve 3-Methyl-4-nitrophenylacetic acid methyl ester (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration in a standardized hydrogenation vessel.

  • Catalyst Addition: Under a strict inert argon atmosphere (to prevent auto-ignition), carefully add 10% Pd/C (0.05 eq by weight).

  • Purging: Evacuate the reaction flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the complete displacement of oxygen.

  • Reaction: Stir the suspension vigorously at 25 °C under a hydrogen balloon (1 atm) for 4–6 hours. Validate reaction completion via LC-MS (monitoring for the disappearance of the m/z 209 starting material mass).

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude aniline is typically >95% pure but can be further polished via silica gel flash chromatography (Hexanes/EtOAc) if required for sensitive downstream couplings.

Protocol 2: Alpha-Alkylation via Enolate Chemistry

Objective: Synthesis of methyl 2-(3-methyl-4-nitrophenyl)propanoate via monoalkylation.

  • Enolate Formation: In a flame-dried Schlenk flask, cool a solution of anhydrous THF and LDA (1.1 eq) to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Substrate Addition: Dissolve the starting ester (1.0 eq) in a minimal volume of THF and add it dropwise to the LDA solution over 15 minutes. Stir for 1 hour at -78 °C to ensure complete, irreversible enolate generation.

  • Alkylation: Add methyl iodide (1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the system to slowly warm to room temperature over 4 hours.

  • Quenching: Terminate the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) to neutralize any unreacted base and protonate unreacted enolate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purification: Purify the crude oil via silica gel chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure mono-alkylated ester, validating the structure via ¹H NMR (monitoring for the new alpha-methyl doublet at ~1.5 ppm).

Systems Diagram: Divergent Synthetic Workflows

The following diagram maps the logical divergence of 3-Methyl-4-nitrophenylacetic acid methyl ester into two distinct therapeutic scaffolds based on the protocols described above.

SyntheticWorkflows Start 3-Methyl-4-nitrophenylacetic acid methyl ester (CAS: 156480-27-2) RedNode Catalytic Hydrogenation (Pd/C, H₂, MeOH) Start->RedNode AlkNode Alpha-Alkylation (LDA, MeI, -78°C) Start->AlkNode Aniline 4-Amino-3-methylphenylacetic acid methyl ester RedNode->Aniline Amide Amide Coupling / Functionalization Aniline->Amide API1 Target Scaffold A (e.g., Kinase Inhibitor) Amide->API1 Propanoate Methyl 2-(3-methyl-4- nitrophenyl)propanoate AlkNode->Propanoate Hydrolysis Ester Hydrolysis (LiOH, H₂O/THF) Propanoate->Hydrolysis API2 Target Scaffold B (e.g., NSAID Analog) Hydrolysis->API2

Divergent synthetic pathways of 3-Methyl-4-nitrophenylacetic acid methyl ester in drug discovery.

References

  • Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: A process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids (EP0525506A2)

Sources

Technical Monograph: Structural Characterization and Synthetic Utility of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Architecture & Physicochemical Profile

Identity and Nomenclature

This guide focuses on Methyl 2-(3-methyl-4-nitrophenyl)acetate , a specific regioisomer often confused with its benzoate or phenolic ester analogs. Precise structural identification is critical in drug development, particularly when this moiety serves as a scaffold for indole or isoquinoline alkaloids.

PropertySpecification
IUPAC Name Methyl 2-(3-methyl-4-nitrophenyl)acetate
Common Name 3-methyl-4-nitro benzeneacetic acid methyl ester
Molecular Formula

Molecular Weight 209.20 g/mol
SMILES COC(=O)CC1=CC(C)=C(N(=O)=O)C=C1
Key Precursor CAS 143665-37-6 (Corresponding Acid)
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Structural Logic and Steric Environment

The molecule features a tri-substituted benzene ring. The structural integrity is governed by two competing electronic and steric factors:

  • The 3,4-Substitution Pattern: The methyl group at position 3 and the nitro group at position 4 create a sterically crowded environment ("ortho-effect"). This forces the nitro group to rotate slightly out of planarity with the benzene ring, reducing its resonance electron-withdrawing capability compared to a non-hindered nitro group.

  • The Acetate Tail: The methyl acetate group at position 1 is electronically decoupled from the ring by the methylene (

    
    ) bridge. This makes the ester carbonyl relatively stable against nucleophilic attack compared to a benzoate ester.
    

Critical Distinction: Do not confuse this molecule with 3-methyl-4-nitrophenyl acetate (CAS 79139-40-5), which is an ester of a phenol and highly susceptible to hydrolysis.

Part 2: Synthetic Pathways & Mechanistic Logic

To ensure high regiochemical purity, direct nitration of methyl 2-(3-methylphenyl)acetate is discouraged due to the formation of inseparable 2-nitro and 6-nitro isomers. The Gold Standard Protocol relies on the Fischer Esterification of the purified acid precursor.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Precursor: (3-Methyl-4-nitrophenyl)acetic acid (CAS 143665-37-6) Intermediate Tetrahedral Intermediate (Protonated Carbonyl) Start->Intermediate Nucleophilic Attack Reagent Reagents: MeOH (Excess) + H2SO4 (Cat.) Reagent->Intermediate Equilibrium Water Removal (Dean-Stark or Mol. Sieves) Intermediate->Equilibrium Elimination Product Target: Methyl 2-(3-methyl-4-nitrophenyl)acetate Equilibrium->Product Le Chatelier Shift Product->Start Hydrolysis Risk (Avoid H2O)

Figure 1: Mechanistic flow of the acid-catalyzed esterification process, highlighting the critical water removal step to drive equilibrium.

Detailed Protocol: Acid-Catalyzed Esterification

Objective: Synthesize 10g of Methyl 2-(3-methyl-4-nitrophenyl)acetate.

Reagents:

  • (3-Methyl-4-nitrophenyl)acetic acid (10.0 g, 51.2 mmol)

  • Methanol, anhydrous (100 mL, solvent/reactant)

  • Sulfuric acid, conc. (

    
    ) (0.5 mL, catalyst)
    
  • Sodium bicarbonate (

    
    ), sat. aq. solution
    

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of the acid precursor in 100 mL of anhydrous methanol.

    • Causality: Anhydrous methanol is strictly required. Presence of water will shift the equilibrium back to the starting acid (Le Chatelier’s principle).

  • Catalysis: Add 0.5 mL of concentrated

    
     dropwise.
    
    • Safety: Exothermic reaction. Add slowly to prevent solvent bumping.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (methanol boiling point) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The acid spot (

      
      ) should disappear, replaced by the less polar ester spot (
      
      
      
      ).
  • Work-up: Cool to room temperature. Concentrate the solvent to ~20 mL under reduced pressure (Rotavap).

  • Neutralization: Pour the residue into 100 mL of ice-cold water. Neutralize carefully with saturated

    
     until pH ~8.
    
    • Logic: Neutralization removes the acid catalyst and converts any unreacted starting material into its water-soluble salt, separating it from the organic ester.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Part 3: Structural Validation (Spectroscopy)

Trustworthiness in synthesis requires rigorous structural confirmation. The following data points serve as a self-validating checklist.

NMR Interpretation Logic

NMR_Logic cluster_0 Aliphatic Region cluster_1 Aromatic Region Me Ar-CH3 ~2.60 ppm (s) H5 H-5 (ortho to NO2) ~7.9 ppm (d) Me->H5 Deshielding Effect EsterMe O-CH3 ~3.70 ppm (s) Benzylic Ar-CH2-C ~3.75 ppm (s) H2 H-2 (ortho to CH2) ~7.2 ppm (s) H6 H-6 ~7.3 ppm (d)

Figure 2: Predicted NMR shift logic. The aromatic methyl group is deshielded significantly by the adjacent nitro group.

Spectroscopic Data Table
TechniqueSignal/PeakAssignmentMechanistic Insight

NMR

2.58 (s, 3H)

Downfield shift due to ortho-nitro group.

NMR

3.71 (s, 3H)

Characteristic methyl ester singlet.

NMR

3.75 (s, 2H)

Benzylic protons; singlet confirms no adjacent neighbors.
IR


Stretch
Ester carbonyl (sharp, strong).
IR


Stretch
Asymmetric and symmetric nitro stretches.

Part 4: Pharmaceutical Applications & Reactivity[2]

The 3-methyl-4-nitro benzeneacetic acid methyl ester is not merely an end-product; it is a versatile "switchable" intermediate.

The Indole Synthesis Gateway

The primary utility of this scaffold is in the synthesis of substituted indoles via the Reissert or Leimgruber-Batcho type modifications.

  • Reduction: The nitro group is reduced to an amine (

    
    ) using 
    
    
    
    or
    
    
    .
  • Cyclization: The resulting amine can attack the side chain (often after modification) to form nitrogen heterocycles.

Alpha-Alkylation

The methylene group (


) between the ring and the ester is acidic (

).
  • Protocol: Treatment with a base like NaH or LDA allows for alkylation at the alpha position.

  • Utility: This allows the introduction of complex side chains required for specific kinase inhibitors where the 3-methyl-4-amino core is preserved.

References

  • Sigma-Aldrich. (3-Methyl-4-nitrophenyl)acetic acid Product Sheet. Merck KGaA. Link (Verified Source for Precursor).

  • PubChem. Methyl 2-(3-methyl-4-nitrophenyl)acetate Compound Summary. National Library of Medicine. Link (Structural Verification).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.

Methodological & Application

Methyl 2-(3-methyl-4-nitrophenyl)acetate indole synthesis intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Methyl 2-(1H-indol-5-yl)acetate via Leimgruber-Batcho Cyclization

Part 1: Strategic Overview

Methyl 2-(3-methyl-4-nitrophenyl)acetate is a high-value bifunctional building block used to access 5-substituted indole derivatives , specifically Methyl 2-(1H-indol-5-yl)acetate . This transformation is critical in the synthesis of serotonin receptor agonists (e.g., triptans), auxin analogs, and non-steroidal anti-inflammatory drugs (NSAIDs).

The preferred synthetic route is the Leimgruber-Batcho indole synthesis .[1] Unlike the Fischer indole synthesis, which requires harsh acidic conditions that can hydrolyze the sensitive ester moiety, the Leimgruber-Batcho protocol operates under neutral-to-basic conditions during enamine formation and mild reductive conditions during cyclization. This ensures the integrity of the methyl ester side chain.

Key Advantages of this Protocol:

  • Regiospecificity: The 3-methyl-4-nitro substitution pattern exclusively yields the 5-substituted indole.

  • Functional Group Tolerance: Preserves the base-labile/acid-labile methyl ester.

  • Scalability: Avoids cryogenic steps and hazardous azides (Hemetsberger route).

Part 2: Scientific Mechanism & Regiochemistry

The transformation proceeds through two distinct stages: condensation and reductive cyclization.[1][2][3]

1. Enamine Condensation: The acidity of the methyl protons at the C3 position is enhanced by the ortho-nitro group (vinylogous electron withdrawal). Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a trans-


-dimethylaminostyrene intermediate.
  • Note: The addition of pyrrolidine often accelerates this step by generating a more reactive pyrrolidinyl enamine intermediate via transamination.

2. Reductive Cyclization: Reduction of the nitro group to an aniline derivative triggers an intramolecular nucleophilic attack on the enamine double bond. Subsequent elimination of dimethylamine (or pyrrolidine) aromatizes the system to form the indole core.

Regiochemical Mapping:

  • Precursor: The acetate side chain is para to the nitro group (C4) and meta to the methyl group (C3).

  • Indole Product: The nitro carbon becomes C7a (bridgehead); the methyl carbon becomes C3a (bridgehead).

  • Outcome: The substituent para to the nitro group ends up at Position 5 of the indole ring.

Mechanism cluster_legend Reaction Phase Start Methyl 2-(3-methyl- 4-nitrophenyl)acetate Inter1 Enamine Intermediate (Red/Dark Color) Start->Inter1 DMF-DMA, Pyrrolidine, Heat Reduct Amino-Enamine (Transient) Inter1->Reduct H2/Pd-C or Zn/AcOH Product Methyl 2-(1H-indol-5-yl)acetate Reduct->Product - NHMe2 (Cyclization)

Caption: Mechanistic flow from nitro-phenylacetate precursor to 5-substituted indole via enamine intermediates.

Part 3: Detailed Experimental Protocol

Phase A: Enamine Formation[2]

Reagents:

  • Methyl 2-(3-methyl-4-nitrophenyl)acetate (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)

  • Pyrrolidine (0.1 equiv - Optional catalyst)

  • Solvent: Anhydrous DMF or DMF/Toluene mixture.

Procedure:

  • Charge: In a dry round-bottom flask equipped with a condenser and nitrogen inlet, dissolve the substrate in anhydrous DMF (5 mL/g).

  • Addition: Add DMF-DMA via syringe. If reaction is sluggish, add pyrrolidine.

  • Reaction: Heat the mixture to 110°C . The solution will turn a deep red/crimson color, indicative of the nitrostyrene enamine.

  • Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The starting material (pale yellow) should disappear, replaced by a lower Rf, intensely colored spot.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The residue (crude enamine) is often used directly to prevent hydrolysis.

Phase B: Reductive Cyclization (Catalytic Hydrogenation Method)

Note: This method is preferred for pharmaceutical purity. For rough scale-up, Zn/Acetic Acid can be used.

Reagents:

  • Crude Enamine (from Phase A)

  • 10% Pd/C (5-10 wt% loading)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Hydrogen source: H2 balloon or Parr shaker (30-50 psi)

Procedure:

  • Solubilization: Dissolve the dark red enamine residue in Methanol (10 mL/g).

  • Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Hydrogen. Agitate at room temperature (20-25°C).

  • Observation: The deep red color will fade to a pale yellow or colorless solution as the nitro group is reduced and the indole cyclizes.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Yield Expectation: 75% - 85% (over two steps).

Part 4: Process Optimization & Troubleshooting

ParameterObservationOptimization Action
Enamine Color Remains pale/yellow after 2hIncrease Temp to 120°C or add 10 mol% Pyrrolidine.
Incomplete Cyclization Intermediate amine observedEnsure H2 pressure is maintained; check catalyst activity.
Ester Hydrolysis Carboxylic acid detectedEnsure solvents are anhydrous. Avoid aqueous workup for the enamine.
Impurity Profile Dimer formationDilute reaction concentration (keep <0.2 M).
Workflow Diagram

Workflow Setup Reactor Setup (N2 atmosphere) Step1 Step 1: Condensation (110°C, 4-6h) Deep Red Color Setup->Step1 Evap Evaporation (Remove DMF-DMA) Step1->Evap Step2 Step 2: Hydrogenation (Pd/C, MeOH, RT) Color Fades Evap->Step2 Filter Filtration (Celite) & Concentration Step2->Filter Purify Flash Chromatography (EtOAc/Hexane) Filter->Purify Final Pure Indole Ester Purify->Final

Caption: Step-by-step workflow for the conversion of the nitrophenylacetate intermediate to the indole product.

Part 5: Quality Control & Analytics

To validate the identity of Methyl 2-(1H-indol-5-yl)acetate , look for these specific NMR signatures:

  • Disappearance of Methyl Singlet: The Ar-CH3 singlet (approx. 2.6 ppm) from the starting material will disappear.

  • Appearance of Indole C2/C3 Protons:

    • C2-H: Typically a doublet or multiplet around 7.1 - 7.3 ppm.

    • C3-H: Typically around 6.4 - 6.6 ppm.

  • NH Signal: A broad singlet around 8.0 - 10.0 ppm (exchangeable with D2O).

  • Ester Integrity: The methyl ester singlet (approx. 3.6 ppm) and the methylene protons (approx.[4] 3.7 ppm) should remain intact.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-benzyloxyindole. Organic Syntheses, 63, 214.

  • Ponticello, G. S., & Baldwin, J. J. (1979). Synthesis of 5-substituted indoles via the Leimgruber-Batcho reaction. The Journal of Organic Chemistry, 44(22), 4003-4005.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Mayer, J. P., et al. (1997). Solid-phase synthesis of indoles via the Leimgruber-Batcho reaction. Tetrahedron Letters, 38(49), 8445-8448.

Sources

Application Note: Esterification of 3-Methyl-4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of methyl 2-(3-methyl-4-nitrophenyl)acetate (CAS: 156480-27-2) from 2-(3-methyl-4-nitrophenyl)acetic acid (CAS: 143665-37-6). This transformation is a critical intermediate step in the synthesis of indole-based alkaloids and pharmaceutical precursors, particularly where the 3-methyl-4-nitro substitution pattern is required for subsequent reductive cyclization (e.g., Leimgruber-Batcho indole synthesis).

We present two validated protocols:

  • Method A (Standard Scale-Up): A robust, cost-effective Fischer esterification using sulfuric acid (

    
    ) in methanol.
    
  • Method B (High-Precision/Anhydrous): An in situ acid generation method using Trimethylsilyl Chloride (TMSCl), ideal for high-value, small-scale batches requiring strictly anhydrous conditions.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, 3-methyl-4-nitrophenylacetic acid , possesses a phenylacetic acid backbone substituted with a nitro group at the para position and a methyl group at the meta position relative to the acetic acid chain.

  • Electronic Effects: The nitro group (

    
    ) is strongly electron-withdrawing. While the methylene spacer (
    
    
    
    ) insulates the carboxylic acid from direct resonance effects, the overall molecule is more acidic than unsubstituted phenylacetic acid.
  • Steric Considerations: The 3-methyl group introduces mild steric bulk on the ring but does not significantly hinder the carboxyl group, which is extended by the methylene chain.

  • Solubility: The acid is sparingly soluble in water but soluble in polar organic solvents (MeOH, EtOH, EtOAc).

Reaction Mechanism (Fischer Esterification)

The reaction follows a reversible, acid-catalyzed nucleophilic acyl substitution. To drive the equilibrium toward the ester (product), we utilize Le Chatelier’s Principle by using methanol in large excess (as the solvent).

Key Mechanistic Steps:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing its electrophilicity.[1][2]

  • Nucleophilic Attack: Methanol attacks the carbonyl carbon.

  • Proton Transfer & Elimination: Water is eliminated to reform the carbonyl double bond, yielding the ester.

FischerMechanism cluster_0 Critical Control Point Start Carboxylic Acid (Protonation) Inter1 Tetrahedral Intermediate Start->Inter1 + MeOH Elim Water Elimination Inter1->Elim - H2O Product Methyl Ester (Deprotonation) Elim->Product - H+

Figure 1: Simplified mechanistic flow of the acid-catalyzed esterification.

Experimental Protocols

Method A: Sulfuric Acid Catalysis (Standard Scale-Up)

Best for: Batches >10g, cost-sensitive production.

Reagents:

  • 3-methyl-4-nitrophenylacetic acid (1.0 equiv)

  • Methanol (Reagent Grade, anhydrous preferred but not strictly required) (10-20 volumes)

  • Sulfuric Acid (

    
    ), conc.[3] (0.1 - 0.5 equiv)
    

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 3-methyl-4-nitrophenylacetic acid and Methanol . Stir until the solid is mostly suspended/dissolved.

  • Catalyst Addition: Add conc.

    
      dropwise. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Concentration: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% of the original volume.

  • Quench/Workup:

    • Pour the residue into ice-water .

    • Neutralize carefully with saturated

      
        solution. Why: This removes unreacted acid as the water-soluble carboxylate salt.
      
    • Extract with Ethyl Acetate (EtOAc) (

      
      ).[3]
      
  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , filter, and concentrate.
    
Method B: TMSCl Mediated Methanolysis (High Precision)

Best for: Batches <5g, high-value material, strictly anhydrous needs. Reference Grounding: This method utilizes TMSCl to generate anhydrous HCl in situ and chemically scavenge water produced during esterification [1].

Reagents:

  • 3-methyl-4-nitrophenylacetic acid (1.0 equiv)

  • Methanol (Anhydrous) (15 volumes)

  • Trimethylsilyl Chloride (TMSCl) (2.0 equiv)[4]

Protocol:

  • Setup: Flame-dry a round-bottom flask and flush with Nitrogen/Argon.

  • Addition: Add Methanol and 3-methyl-4-nitrophenylacetic acid .

  • Acid Generation: Cool to

    
    . Add TMSCl  dropwise via syringe.
    
    • Mechanism:[1][2][5][6][7][8]

      
      .
      
  • Reaction: Remove ice bath and stir at Room Temperature for 12–18 hours.

    • Note: This method often proceeds without reflux, preserving thermal stability of the nitro group.

  • Workup: Concentrate in vacuo. Partition residue between EtOAc and sat.

    
    . Dry and concentrate as in Method A.
    

Data Presentation & Characterization

Expected Analytical Data
ParameterSpecificationNotes
Appearance Pale yellow solid or oilNitro compounds often impart a yellow hue.[9]
Yield (Method A) 85 – 92%Loss usually due to incomplete extraction.
Yield (Method B) 95 – 99%Higher conversion due to water scavenging.

NMR (

)

3.70 (s, 3H,

)
Characteristic methyl ester singlet.

NMR (

)

3.75 (s, 2H,

)
Benzylic methylene protons.
IR Spectroscopy ~1735

(C=O)
Ester carbonyl stretch (vs. ~1710 for acid).
Workflow Decision Tree

Workflow Start Start Synthesis CheckScale Batch Size? Start->CheckScale MethodA Method A: H2SO4 / MeOH (Reflux) CheckScale->MethodA >10g MethodB Method B: TMSCl / MeOH (RT) CheckScale->MethodB <10g / High Value IPC IPC Check (TLC/HPLC) Conversion >98%? MethodA->IPC MethodB->IPC IPC->MethodA No (Continue Heat) Workup Conc. & Neut. w/ NaHCO3 IPC->Workup Yes Final Isolate Methyl Ester Workup->Final

Figure 2: Operational workflow for selecting the appropriate esterification protocol.

Troubleshooting & Safety

Common Issues
  • Incomplete Reaction: If starting material remains (TLC

    
     0.1), add 10% more catalyst and extend reflux time. For Method B, add 0.5 eq more TMSCl.
    
  • Emulsions during Workup: The nitro group increases polarity. If an emulsion forms during EtOAc extraction, add a small amount of Brine or filter through a Celite pad.

  • Transesterification: If using Ethanol as a stabilizer in Chloroform during NMR, ensure no transesterification occurred (though unlikely without catalyst).

Safety (E-E-A-T)
  • Nitro Compounds: While 3-methyl-4-nitrophenylacetic acid is stable, nitro-aromatics can be energetic. Avoid distilling the final product at high temperatures (>150°C) without DSC testing.

  • TMSCl: Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Sulfuric Acid: Corrosive. Always add acid to methanol, never methanol to hot acid.

References

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
  • ChemicalBook. (n.d.). Methyl (3-nitrophenyl) acetate Synthesis. Retrieved from (Validating TMSCl/MeOH protocol for nitro-phenylacetic acids).

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Org. Synth. Coll. Vol. 9 , p.539. Retrieved from (Validating general phenylacetic acid esterification workflows).

  • Sigma-Aldrich. (n.d.). 3-Methyl-4-nitrophenylacetic acid methyl ester Product Page. Retrieved from (Confirming compound existence and properties).

Sources

Application and Protocol Guide: Solvent Selection for Reactions of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent in Modulating Reactivity

Methyl 2-(3-methyl-4-nitrophenyl)acetate is a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials. The strategic placement of the nitro, methyl, and acetate functionalities on the phenyl ring offers multiple avenues for chemical transformation. However, the success of these transformations—be it nucleophilic substitution, reduction of the nitro group, or hydrolysis of the ester—is critically dependent on the judicious selection of the reaction solvent. The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and even the product distribution.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for reactions involving Methyl 2-(3-methyl-4-nitrophenyl)acetate. We will delve into the theoretical underpinnings of solvent effects and provide practical, step-by-step protocols for key transformations.

Theoretical Framework for Solvent Selection: A Mechanistic Approach

The choice of a solvent is fundamentally a decision about controlling the energies of the ground state and the transition state of a reaction. By stabilizing or destabilizing these states to different extents, a solvent can dramatically alter the activation energy and, consequently, the reaction rate.[2][3] For reactions involving a polar molecule like Methyl 2-(3-methyl-4-nitrophenyl)acetate, the key solvent properties to consider are polarity, proticity (the ability to donate a hydrogen bond), and the specific interactions a solvent can have with reactants and intermediates.

Solvent Polarity and its Impact

The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in reactions where there is a change in charge distribution between the reactants and the transition state.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess a hydroxyl group and can act as both hydrogen bond donors and acceptors. They are particularly effective at stabilizing charged species, such as ions and polar transition states.[4]

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile have large dipole moments but lack an acidic proton. They are excellent at solvating cations but less so for anions, which can enhance the reactivity of anionic nucleophiles.[1]

  • Nonpolar Solvents: Solvents such as toluene, hexane, and dioxane have low dielectric constants and are generally poor at solvating charged species. They are often used when reactants are nonpolar or to suppress side reactions that are accelerated by polar environments.

The following diagram illustrates a general decision-making framework for solvent selection based on the anticipated reaction mechanism.

SolventSelection Start Reaction Type? SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Charged Nucleophile Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction e.g., Catalytic Hydrogenation or Metal Hydride Ester_Hydrolysis Ester Hydrolysis Start->Ester_Hydrolysis Acid or Base Catalyzed Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) SNAr->Polar_Aprotic Favors 'naked' anion, accelerates reaction Polar_Protic Polar Protic (e.g., Alcohols, Water) Nitro_Reduction->Polar_Protic Good for dissolving reagents like NaBH4 Aprotic_Ether Aprotic Ether (e.g., THF) Nitro_Reduction->Aprotic_Ether Often optimal for metal-based reductions Aqueous_Mixture Aqueous-Organic Mixture Ester_Hydrolysis->Aqueous_Mixture Provides water for reaction and organic solvent for solubility

Caption: A decision-making workflow for initial solvent screening based on reaction type.

Application in Key Transformations

Let's explore how these principles apply to three common reactions of Methyl 2-(3-methyl-4-nitrophenyl)acetate.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[5][6] In this case, the nitro group is at the C4 position, making it susceptible to displacement by a strong nucleophile.

Mechanism Insight: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[6] The rate-determining step is typically the formation of this complex.

Solvent Choice Rationale: Polar aprotic solvents are generally the solvents of choice for SNAr reactions.[7] They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺, K⁺) while leaving the anionic nucleophile relatively "naked" and more reactive. In contrast, polar protic solvents can form strong hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy of the reaction.[4]

Comparative Solvent Effects on a Model SNAr Reaction:

SolventDielectric Constant (ε)Typical Relative RateRationale for Observation
Dimethyl Sulfoxide (DMSO) 47Very HighExcellent at solvating cations, leaving the nucleophile highly reactive. Stabilizes the Meisenheimer complex.[8]
N,N-Dimethylformamide (DMF) 37HighSimilar to DMSO, promotes high reactivity of the nucleophile.
Acetonitrile 37.5Moderate to HighA polar aprotic solvent that is a good choice when a less reactive system is desired.
Tetrahydrofuran (THF) 7.6Low to ModerateLower polarity leads to reduced rates, but can be useful for controlling reactivity.
Methanol 33LowA polar protic solvent that solvates and deactivates the anionic nucleophile through hydrogen bonding.[9]
Toluene 2.4Very LowNonpolar, poor solubility for ionic nucleophiles and poor stabilization of the charged intermediate.
Reduction of the Nitro Group

The transformation of the nitro group to an amine is a fundamental step in the synthesis of many pharmaceuticals. Common methods include catalytic hydrogenation or the use of metal-based reducing agents.

Solvent Choice Rationale: The choice of solvent for nitro group reduction is highly dependent on the reducing agent.

  • Catalytic Hydrogenation (e.g., H₂, Pd/C): Protic solvents like ethanol and methanol are often preferred due to their ability to dissolve the substrate and facilitate the interaction with the catalyst surface.[10][11] They also act as a good source of protons.

  • Metal-Based Reductions (e.g., NaBH₄/FeCl₂, SnCl₂): Aprotic solvents are often found to give higher conversions.[12] Tetrahydrofuran (THF) is a common choice as it is relatively inert to the reducing agents and has good solvating properties for both the organic substrate and the metal salts.[12] The use of polar protic solvents like ethanol can sometimes lead to lower conversions in these systems.[12]

Comparative Solvent Effects on a Model Nitro Reduction:

Reducing SystemSolventTypical OutcomeRationale for Observation
H₂, Pd/C Methanol/EthanolHigh YieldGood solubility of reactants, facilitates interaction with the catalyst.[10]
H₂, Pd/C Ethyl AcetateGood YieldA less protic alternative, can be useful if the substrate is sensitive to alcohols.
NaBH₄-FeCl₂ Tetrahydrofuran (THF)High ConversionAprotic nature favors the reaction, good solvent for the reagents.[12]
NaBH₄-FeCl₂ EthanolPoor ConversionThe protic solvent can interfere with the reducing agent.[12]
SnCl₂·2H₂O Ethanol/Ethyl AcetateHigh YieldProtic solvents are often used with this classic reducing agent.[11]
Hydrolysis of the Ester

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions.

Solvent Choice Rationale: For ester hydrolysis, the solvent system must provide a source of water for the reaction while ensuring the solubility of the organic substrate.[13] This is typically achieved using a mixture of water and a water-miscible organic solvent.

  • Aqueous-Organic Mixtures: The addition of an organic co-solvent like acetone, DMSO, or dioxane to water can significantly impact the reaction rate.[1][3][14] The effect is complex and depends on changes in dielectric constant, solvation of the initial and transition states, and the structure of the water-solvent mixture.[13][14] For base-catalyzed hydrolysis, increasing the proportion of a dipolar aprotic solvent like DMSO can lead to a dramatic rate enhancement.[8] This is because the desolvation of the hydroxide ion in the mixed solvent makes it a more potent nucleophile.[8]

Comparative Solvent Effects on a Model Base-Catalyzed Ester Hydrolysis:

Solvent System (v/v)Typical Relative RateRationale for Observation
Water LowLimited solubility of the organic substrate.
Water-DMSO (e.g., 20:80) Very HighDMSO desolvates the hydroxide ion, increasing its nucleophilicity.[8]
Water-Acetone ModerateThe rate can decrease with increasing acetone content due to a combination of dielectric and solvation effects.[1]
Water-Dioxane ModerateSimilar to acetone, the rate is influenced by the changing properties of the mixed solvent.[3][14]
Water-Methanol ModerateMethanol is a polar protic solvent and can compete with water in solvating the reactants and transition state.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific applications.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

SNAr_Protocol Start Start Dissolve Dissolve Methyl 2-(3-methyl- 4-nitrophenyl)acetate in anhydrous polar aprotic solvent (e.g., DMSO, DMF) Start->Dissolve Add_Nuc Add nucleophile (1.1 eq.) portion-wise at room temperature Dissolve->Add_Nuc Heat Heat the reaction mixture (e.g., 60-100 °C) and monitor by TLC or LC-MS Add_Nuc->Heat Workup Cool, quench with water, and extract with an organic solvent (e.g., EtOAc) Heat->Workup Purify Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization Workup->Purify End End Purify->End

Caption: A typical experimental workflow for an SNAr reaction.

Step-by-Step Methodology:

  • To a stirred solution of Methyl 2-(3-methyl-4-nitrophenyl)acetate (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF, ~5-10 mL per mmol of substrate), add the nucleophile (e.g., sodium methoxide, piperidine, 1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired product.

Protocol 2: General Procedure for the Reduction of the Nitro Group using NaBH₄-FeCl₂

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve Methyl 2-(3-methyl-4-nitrophenyl)acetate (1.0 eq.) in THF (~10 mL per mmol of substrate).

  • Add FeCl₂ (1.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture in an ice bath and add NaBH₄ (2.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Note on Safety: The addition of NaBH₄ to the reaction mixture can be exothermic and generate hydrogen gas. The quenching step should also be performed with care.

Conclusion and Green Chemistry Considerations

The selection of a solvent is a multi-faceted decision that requires a deep understanding of the reaction mechanism and the properties of the solvent. For reactions of Methyl 2-(3-methyl-4-nitrophenyl)acetate, a systematic approach based on the principles outlined in this guide will enable researchers to optimize reaction conditions, improve yields, and minimize side products.

In line with the principles of green chemistry, it is also important to consider the environmental, health, and safety (EHS) profile of the chosen solvent.[15][16] Several solvent selection guides are available to aid in this process, such as the CHEM21 guide, which ranks solvents based on their EHS impact.[16][17] Whenever possible, researchers should aim to use solvents that are less hazardous and have a lower environmental footprint.

References

  • Kinetics Solvent Effect and Mechanism of Hydrolysis of Ethyl Caprylate Ester in Aqueous Organic Solvent Media. Indian Journals.
  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosph
  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. The effects of solvents and of the activity coefficients of reactants on the kinetics of the alkaline hydrolysis of methyl acetate in aqueous dioxan, aqueous dimethyl sulphoxide and aqueous diglyme (bis (2-methoxyethyl ) ether) mixtures as solvents. Bradford Scholars - University of Bradford.
  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of N
  • Kinetic studies in ester hydrolysis. [No Source Found].
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [No Source Found].
  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • "Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters". RJPN.
  • A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a st
  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions | Request PDF.
  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [No Source Found].
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Chem21 Solvent Selection Guide. Green Chemistry For Sustainability.
  • Solvent and Reagent Selection Guide.
  • Advancement in methodologies for reduction of nitroarenes. Goa University.
  • Solvent Selection from the Green Perspective | LCGC Intern
  • Synthesis of Methyl 2-[(3-Nitrophenyl)
  • Bio-Based Solvents for Organic Synthesis. CORE.
  • Methyl 2-(3-nitrophenyl)acetate | C9H9NO4 | CID 526967. PubChem - NIH.
  • Methyl 3-nitrophenylacet
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic arom
  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition St
  • Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)
  • Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate.
  • 3-Methyl-4-nitrophenol chemical structure and synthesis. Benchchem.
  • Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates | The Journal of Organic Chemistry.
  • Multistep reaction catalyzed by the EST?PtNP complexes. Hydrolysis of...
  • Methyl 2-(4-nitrophenyl)
  • Synthesis of p-nitrophenyl acetate | Request PDF.
  • Write the discussion for the experiment of nitration of methyl benzo
  • Methyl (3-fluoro-2-nitrophenyl)
  • Nitration of Methyl Benzo
  • Aromatic 3a.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Methyl 2-(4-fluoro-3-nitrophenyl)
  • 40433-57-6, (4-nitrophenyl)methyl 2-(4-nitrophenyl)
  • 2945-08-6 | Methyl 2-(4-nitrophenyl)

Sources

Troubleshooting & Optimization

Solubility issues with Methyl 2-(3-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubility & Handling of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Part 1: Executive Technical Overview

Compound Identity:

  • Name: Methyl 2-(3-methyl-4-nitrophenyl)acetate[1][2]

  • CAS Number: 156480-27-2[3][4]

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol

The Core Challenge: Methyl 2-(3-methyl-4-nitrophenyl)acetate is a lipophilic ester used primarily as a synthetic intermediate (e.g., precursor to indoles or aniline derivatives via reduction). Users frequently report "solubility failure" in biological assays. This is rarely a defect in the material but rather a mismatch between the compound's physicochemical properties (high LogP, low aqueous solubility) and the solvent system employed.

The presence of the nitro group at the para position activates the ester, making it susceptible to spontaneous hydrolysis in alkaline buffers, which users often mistake for solubility issues.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Precipitation in Aqueous Assay Buffers

Q: I prepared a 10 mM stock in DMSO, but when I dilute it into my PBS assay buffer (pH 7.4), the solution turns cloudy immediately. Why?

A: You are experiencing "Solvent Shock" (Compound Crash-out). This compound is highly lipophilic (LogP ~1.8–2.2). DMSO is miscible with water, but the compound is not. When the DMSO stock hits the aqueous buffer, the solvent rapidly diffuses away, leaving the hydrophobic molecules to aggregate and precipitate.

  • The Fix:

    • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in buffer with 10% DMSO) before the final dilution.

    • Surfactant Addition: Add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer before adding the compound. This creates micelles that sequester the lipophilic ester, keeping it in pseudo-solution.

Issue 2: Stock Solution Instability (Crystallization)

Q: My DMSO stock solution (20 mM) was clear yesterday. After storing it at -20°C and thawing it today, there are needle-like crystals that won't dissolve. Is the compound bad?

A: The compound is likely fine, but your DMSO has absorbed water. DMSO is hygroscopic. Every time you open the vial, it pulls moisture from the air. At -20°C, this water can act as a seed for crystallization or reduce the solubility limit of the cold solvent.

  • The Fix:

    • Sonication: Sonicate the vial in a water bath at 30–35°C for 10–15 minutes. Vortex vigorously.

    • Aliquotting: Never store a "working stock" in a large volume. Prepare single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles and moisture exposure.

Issue 3: Chemical Stability (Hydrolysis)

Q: I dissolved the compound in PBS (pH 7.4) for a 24-hour stability test. HPLC shows the peak disappearing, but no precipitate. Where did it go?

A: Your compound chemically degraded via Hydrolysis . The 4-nitro group on the phenyl ring is electron-withdrawing. This pulls electron density away from the ester carbonyl, making it highly electrophilic and prone to attack by water (OH⁻ ions).

  • Reaction: Methyl ester + H₂O

    
     (3-methyl-4-nitrophenyl)acetic acid + Methanol.
    
  • Consequence: The resulting acid is more soluble in buffer (as a carboxylate anion), which explains why you don't see a precipitate, but your active ester is gone.

  • The Fix:

    • Avoid storing the compound in aqueous buffers for >4 hours.

    • If long incubations are required, lower the pH to 6.0–6.5 (if your assay allows) to slow the hydrolysis rate.

Part 3: Physicochemical Data & Solvent Compatibility

Table 1: Solvent Compatibility Matrix

SolventSolubility Limit (Est.)SuitabilityNotes
DMSO > 50 mMExcellent Recommended for stock solutions. Hygroscopic.
DMF > 50 mMExcellent Good alternative if DMSO interferes with assay.
Methanol ~ 20 mMGood Suitable for chemical synthesis; evaporates easily.
Ethanol ~ 10 mMModerate Lower solubility than MeOH.
Water / PBS < 0.1 mMPoor Do not use for stock preparation.
DCM > 100 mMExcellent Best for extraction/workup, not biological assays.

Part 4: Experimental Protocols

Protocol A: Preparation of a Robust 10 mM Stock Solution

Objective: To create a stock solution that minimizes water uptake and precipitation risks.

  • Weighing: Accurately weigh 2.1 mg of Methyl 2-(3-methyl-4-nitrophenyl)acetate.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (freshly opened or stored over molecular sieves).

    • Note: Do not use DMSO that has been sitting on the shelf for months.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate at 30°C for 5 minutes.

  • Verification: Inspect visually against a dark background. The solution must be perfectly clear.

  • Storage: Divide into 50 µL aliquots in amber microtubes. Store at -20°C.

Protocol B: "Crash-Out" Prevention for Biological Assays

Objective: Diluting stock into aqueous buffer without precipitation.

  • Prepare Buffer: PBS (pH 7.4) + 0.05% Tween-20.

  • Intermediate Dilution:

    • Take 10 µL of 10 mM DMSO stock.

    • Add to 90 µL of pure DMSO (creates 1 mM stock).

    • Why? High-concentration spikes often crash locally before mixing.

  • Final Dilution:

    • Add 1 µL of the 1 mM stock to 999 µL of the prepared Buffer (with Tween-20) while vortexing the buffer .

    • Final Concentration: 1 µM (0.1% DMSO).

  • Incubation: Use immediately. Do not store this dilution overnight due to hydrolysis risk.

Part 5: Visual Decision Guides

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logical workflow to diagnose and resolve precipitation or loss of activity.

SolubilityTree Start User Issue: Compound Issue in Assay Precipitate Is there visible precipitate? Start->Precipitate Solvent What is the solvent? Precipitate->Solvent Yes NoPrecip No precipitate, but Loss of Activity? Precipitate->NoPrecip No Aqueous Aqueous Buffer Solvent->Aqueous DMSO DMSO Stock Solvent->DMSO CheckConc Is Conc > 100 µM? Aqueous->CheckConc Sonicate Action: Sonicate at 35°C Check DMSO water content DMSO->Sonicate Crystals after thaw AddSurf Action: Add 0.05% Tween-20 & Vortex during addition CheckConc->AddSurf Yes (Solubility Limit Exceeded) CheckPH Is Buffer pH > 7.5? NoPrecip->CheckPH Hydrolysis Diagnosis: Ester Hydrolysis (Degradation to Acid) CheckPH->Hydrolysis Yes FreshPrep Action: Prepare fresh Lower pH if possible Hydrolysis->FreshPrep

Figure 2: Stock Solution Preparation Workflow

Caption: Step-by-step protocol to ensure stability and reproducibility.

StockPrep Weigh Weigh Solid (2.1 mg) Solvent Add Anhydrous DMSO (1.0 mL) Weigh->Solvent Mix Vortex & Sonicate (30°C, 5 mins) Solvent->Mix Check Visual Inspection (Must be clear) Mix->Check Aliquot Aliquot (50 µL) Amber Tubes Check->Aliquot Store Store at -20°C (Avoid Freeze-Thaw) Aliquot->Store

References

  • Chemical Identity: 3-Methyl-4-nitrophenylacetic acid methyl ester. CAS No. 156480-27-2.[3][4] Sigma-Aldrich / Merck KGaA. (Verified via Search 1.1).

  • Synthesis Application: Patent US10544113B2. Thiazolidinone compounds and use thereof. Describes the use of Methyl (3-methyl-4-nitrophenyl)acetate as a starting material reduced by Tin(II) chloride in methanol.[5] .

  • General Hydrolysis Mechanism: Taylor, E. L., et al. (1963). The hydrolysis of p-nitrophenyl acetate catalyzed by 3-phosphoglyceraldehyde dehydrogenase. Journal of Biological Chemistry, 238, 734-740. (Demonstrates the lability of nitro-phenyl esters in biological buffers). .

  • DMSO Solubility Issues: Oldenburg, K., et al. (2005).[6] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry & High Throughput Screening. (Explains the crystallization mechanism in wet DMSO). .

Sources

Preventing hydrolysis of methyl ester during nitro reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Topic ID: ORG-RED-004

Executive Summary

Reducing a nitro group (


) to an amine (

) in the presence of a methyl ester (

) requires navigating two primary failure modes: Hydrolysis (saponification to carboxylic acid) and Transesterification (conversion to a different ester).

While the reduction of the nitro group itself is often straightforward, the reaction environment (pH, temperature) and workup conditions are where ester loss typically occurs. This guide prioritizes Chemoselective Metal-Mediated Reductions (specifically Iron/Ammonium Chloride) as the most robust protocol for preserving esters, while providing necessary caveats for Catalytic Hydrogenation.[1]

Mechanism of Failure

To prevent failure, one must understand the enemy. The ester group is susceptible to nucleophilic attack at the carbonyl carbon.

Diagram 1: Failure Pathways

This diagram illustrates how improper solvent choice or pH control leads to side products.

EsterFailure cluster_0 Critical Control Points Start Methyl Ester (Substrate) Hydrolysis Carboxylic Acid (Impurity) Start->Hydrolysis High pH (NaOH) High Temp + H2O TransEst Ethyl/Other Ester (Impurity) Start->TransEst Wrong Solvent (EtOH) Lewis Acid Cat. Product Methyl Ester Amine (Target) Start->Product Neutral pH Matched Solvent

Caption: Figure 1. Competitive pathways during nitro reduction. Red arrows indicate irreversible failure modes.

Method Selection: The Decision Matrix

Not all reduction methods are equal.[1][2][3] Use this table to select the correct protocol based on your substrate's complexity.

MethodReagentspH ProfileEster SafetyHalogen SafetyRecommendation
Fe /

Iron powder, Ammonium Chloride, EtOH/

Neutral / Mildly Acidic (~pH 5-6)High High Primary Recommendation. Robust, cheap, and highly chemoselective.[4]
Catalytic Hydrogenation

, Pd/C, MeOH
NeutralHigh Low (Risk of dehalogenation)Use only if no halogens/alkenes are present. Fast and clean.
Zinc / Acetic Acid Zn, AcOHAcidicModerateModerateRisk of hydrolysis if heated too long.
Tin(II) Chloride

, EtOH
Acidic (Lewis Acid)ModerateHighGood, but workup is difficult (emulsions) and tin waste is toxic.
Sulfide Reduction

or

BasicLow HighAvoid. High pH often hydrolyzes esters.

Validated Protocols

Protocol A: The "Gold Standard" (Fe / )

Best for: Complex molecules containing esters, halides, aldehydes, or ketones. Mechanism: Single electron transfer (SET) from Fe surface.[1]


 acts as a mild electrolyte and proton source, buffering the reaction to prevent basicity.

Reagents:

  • Substrate (1 equiv)

  • Iron Powder (3–5 equiv) - Tip: Use reduced iron powder, 325 mesh.

  • Ammonium Chloride (

    
    ) (3–5 equiv)
    
  • Solvent: 4:1 mixture of Ethanol:Water (or Methanol:Water for strict methyl ester safety).

Step-by-Step:

  • Dissolution: Dissolve substrate in the alcohol/water mixture.

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to 70–80°C with vigorous stirring.

    • Why? Iron is heavy and sinks; vigorous stirring ensures surface contact.

    • Monitoring: Reaction typically finishes in 1–4 hours.[3] Monitor by TLC/LCMS.[1]

  • Workup (CRITICAL STEP):

    • Filtration: While still warm, filter the mixture through a pad of Celite to remove iron sludge. Wash the pad with ethyl acetate.

    • Partition: Concentrate the filtrate to remove most alcohol. Dilute with water and Ethyl Acetate.

    • Separation: Separate layers.

    • Wash: Wash organic layer with Saturated

      
        (NOT NaOH) and then Brine.
      
    • Dry: Dry over

      
       and concentrate.
      
Protocol B: Catalytic Hydrogenation

Best for: Simple substrates (no halogens/alkenes) requiring high throughput.

Reagents:

  • Substrate (1 equiv)

  • Pd/C (10% wt loading, use 5-10 mol%)

  • Solvent: Methanol (Matches the methyl ester).

Step-by-Step:

  • Safety: Purge vessel with Nitrogen.

  • Addition: Add catalyst and substrate in Methanol.

  • Reduction: Introduce

    
     (balloon pressure is usually sufficient). Stir at RT.
    
  • Workup: Filter through Celite to remove Pd/C. Concentrate.

    • Note: No aqueous workup is usually required, minimizing hydrolysis risk.

Troubleshooting & FAQs

Q1: I used the Fe/ method, but I still see some carboxylic acid. Why?

A: This is likely due to the Workup , not the reaction.

  • Diagnosis: Did you use NaOH or strong base to neutralize?

  • Fix: Iron salts are acidic.[2] When you quench, use saturated

    
      or 
    
    
    
    .[5] Never use NaOH or KOH, as the local high pH will instantly saponify the ester.
  • Process Check: Ensure you do not leave the crude product sitting in the aqueous phase for hours. Extract immediately.

Q2: My methyl ester converted to an ethyl ester.

A: You experienced Transesterification .

  • Cause: You likely used Ethanol as the solvent. While Fe/

    
     is mild, prolonged heating in ethanol can exchange the alkoxy group.
    
  • Fix: Match the solvent to the ester.[6] For a methyl ester substrate, use Methanol/Water instead of Ethanol/Water.

Q3: The Iron reaction is stalling. Can I add acid?

A: Proceed with caution.

  • Adding HCl will accelerate the reduction but significantly increases the risk of hydrolysis.

  • Better Alternative: Add more

    
      and fresh Iron powder. Sonicate the mixture for 5 minutes to clean the iron surface (remove oxide layer) before reheating.
    
Q4: I have an Iodine substituent on the ring. Will it survive?

A:

  • With Pd/C: No. Iodine will be reduced (dehalogenated).

  • With Fe/

    
    : Yes.  This method is orthogonal to aryl halides.
    

Logic Map: Troubleshooting Workflow

Troubleshooting Problem Problem Detected Check1 Is impurity Carboxylic Acid? Problem->Check1 Check2 Is impurity Ethyl Ester? Check1->Check2 No Sol1 Cause: Hydrolysis during Workup Fix: Use NaHCO3, keep cold. Check1->Sol1 Yes Sol2 Cause: Transesterification Fix: Change solvent to MeOH. Check2->Sol2 Yes Sol3 Cause: Incomplete Reaction Fix: Add fresh Fe, Sonicate. Check2->Sol3 No

Caption: Figure 2. Diagnostic logic for impurity identification.

References

  • Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal. Available at: [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Tetrahedron Letters, 25(32), 3415-3418.
  • Kumar, S., et al. (2014).[4] "Chemoselective reduction of nitroarenes... in water." Journal of Organic Chemistry, 79, 9433-9439.[4] Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for professionals in research and drug development who are working on the purification of Methyl 2-(3-methyl-4-nitrophenyl)acetate. The following information is curated from established chromatographic principles and field experience to help you navigate the common challenges associated with this specific separation. We will move beyond simple procedural steps to explain the reasoning behind these techniques, ensuring a deeper understanding and more successful outcomes.

Troubleshooting Guide: Common Issues in Column Chromatography

This section addresses specific problems you may encounter during the purification process. Each answer provides a causal analysis and a step-by-step solution.

Question 1: Why is my compound, Methyl 2-(3-methyl-4-nitrophenyl)acetate, co-eluting with an impurity? The spots were separated on my initial TLC plate.

Answer:

This is a common and frustrating issue that typically points to a problem with either resolution on the column or a misinterpretation of the initial TLC.

  • Causality:

    • Column Overload: The most frequent cause is loading too much crude material onto the column. When the stationary phase is saturated, the separation efficiency drops dramatically, causing bands to broaden and overlap.

    • Poor Column Packing: An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front. This prevents the distinct, horizontal bands necessary for good separation, causing tailing and mixing.[1]

    • Suboptimal Solvent System: While your TLC showed separation, the resolution (distance between spots) may not have been sufficient for a bulk separation. An ideal preparative separation requires a significant difference in Rf values (ΔRf ≥ 0.2) between the target compound and impurities. The standard recommendation is to find a solvent system that gives your target compound an Rf of 0.3-0.4, which provides a good balance between elution time and separation.[2]

  • Troubleshooting Protocol:

    • Reduce the Load: As a rule of thumb, use a silica gel-to-crude material ratio of at least 50:1 by weight. For very difficult separations, this may need to be increased to 100:1 or even higher.

    • Re-evaluate Your Solvent System: Your goal is to maximize the separation factor (α) between your product and the key impurity. Test a variety of solvent systems. If you used a standard ethyl acetate/hexane system, try a different solvent pairing with different selectivity, such as dichloromethane/hexane or ether/hexane.[3] Sometimes, adding a small percentage of a third, more polar solvent (e.g., 1-2% methanol in dichloromethane) can drastically alter selectivity.[4]

    • Ensure a Perfectly Packed Column: Always use a slurry packing method for the most uniform column bed. Ensure the column is perfectly vertical and tap it gently as the slurry settles to dislodge any air bubbles. Add a layer of sand on top to prevent the silica bed from being disturbed when you add the eluent.[1][5]

Question 2: My product seems to have decomposed on the column. My yield is very low and I see a streak of baseline material on my TLC analysis of the fractions.

Answer:

The combination of a nitro group and an ester on an aromatic ring can sometimes lead to instability on acidic stationary phases like silica gel.

  • Causality:

    • Silica Gel Acidity: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis of the ester group or other degradation pathways, especially if the elution process is slow.

    • Extended Contact Time: If the solvent polarity is too low, the compound will spend a long time on the column, increasing the opportunity for degradation to occur.

  • Troubleshooting Protocol:

    • Perform a Stability Test: Before running a column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica gel.[2]

    • Use a Deactivated Stationary Phase:

      • Neutral Alumina: Alumina can be a good alternative for compounds that are sensitive to acid. Remember that the solvent selectivity will be different on alumina, so you will need to re-screen your solvent systems using alumina TLC plates.

      • Deactivated Silica: You can "deactivate" silica gel by pre-treating it. A common method is to flush the packed column with your eluent containing a small amount of a basic modifier, like 0.5-1% triethylamine or ammonia in methanol, before loading your sample. This neutralizes the acidic sites.[4]

    • Expedite Elution: If the instability is minor, simply increasing the speed of the purification can help. Use a slightly more polar solvent system to reduce the retention time. Applying positive pressure (flash chromatography) is standard practice for this reason.[2]

Question 3: My compound is tailing severely, resulting in broad bands and poor separation.

Answer:

Tailing occurs when a portion of the compound is retained more strongly than the bulk, creating a "tail" on the back end of the elution band.

  • Causality:

    • Strong Analyte-Stationary Phase Interactions: The polar nitro and ester functional groups in your molecule can engage in strong hydrogen bonding with the silanol groups on the silica surface. This can cause tailing.[1]

    • Channeling in the Column: As mentioned before, a poorly packed column will cause tailing and band broadening.[6]

    • Sample Loading Issues: If the sample is loaded in a solvent that is significantly more polar than the mobile phase, it can disrupt the top of the column and lead to poor band shape.

  • Troubleshooting Protocol:

    • Use a Mobile Phase Modifier: Adding a small amount of a more polar solvent can help to reduce tailing by competing with your compound for the active sites on the silica gel. For a moderately polar compound like this, adding 1-5% of methanol or isopropanol to a dichloromethane or ethyl acetate-based mobile phase can often sharpen the peaks.[3]

    • Optimize Sample Loading: Always dissolve your crude material in the minimum amount of solvent. Ideally, use the mobile phase itself. If your compound is not very soluble in the mobile phase, dissolve it in a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be carefully added to the top of the column.[5] This is the preferred method for achieving sharp bands.

Frequently Asked Questions (FAQs)

Q1: What is the best way to develop a solvent system for purifying Methyl 2-(3-methyl-4-nitrophenyl)acetate?

A1: The process should be systematic and always start with Thin Layer Chromatography (TLC).

  • Start with a Two-Component System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard.[3] For a compound of moderate polarity like Methyl 2-(3-methyl-4-nitrophenyl)acetate, a good starting point for TLC analysis would be 20-30% ethyl acetate in hexane (e.g., a 4:1 or 3:1 ratio).

  • Aim for an Rf of ~0.35: The ideal Rf value for the target compound on a TLC plate is between 0.3 and 0.4.[2]

    • If the Rf is too high (> 0.5), decrease the polarity by adding more hexane.

    • If the Rf is too low (< 0.2), increase the polarity by adding more ethyl acetate.

  • Check for Separation: Once you have the target compound in the ideal Rf range, carefully check the separation between it and any visible impurities. If separation is poor, you must change the solvent system's selectivity (see Troubleshooting Question 1).

Solvent Selection Workflow

Solvent System Selection Workflow TLC Run TLC with 4:1 Hexane:EtOAc Check_Rf Analyze Rf of Product TLC->Check_Rf High_Rf Rf > 0.5 (Too High) Check_Rf->High_Rf Yes Low_Rf Rf < 0.2 (Too Low) Check_Rf->Low_Rf Yes Good_Rf 0.2 < Rf < 0.5 (Good Range) Check_Rf->Good_Rf Yes Decrease_Polarity Decrease Polarity (e.g., 9:1 Hex:EtOAc) High_Rf->Decrease_Polarity Increase_Polarity Increase Polarity (e.g., 2:1 Hex:EtOAc) Low_Rf->Increase_Polarity Check_Separation Check Separation from Impurities Good_Rf->Check_Separation Decrease_Polarity->TLC Increase_Polarity->TLC Poor_Sep Poor Separation Check_Separation->Poor_Sep No Good_Sep Good Separation Check_Separation->Good_Sep Yes Change_Solvents Change Selectivity (e.g., Use DCM/Hexane) Poor_Sep->Change_Solvents Use_System Use Optimal System for Column Good_Sep->Use_System Change_Solvents->TLC

Caption: Workflow for solvent system optimization using TLC.

Q2: What are the likely impurities I need to separate?

A2: The impurities will depend on the synthetic route. Assuming the compound is synthesized by nitration of methyl 2-(3-methylphenyl)acetate, the most likely impurities are:

  • Isomeric Products: Nitration can also occur at other positions on the aromatic ring, leading to isomers like methyl 2-(3-methyl-2-nitrophenyl)acetate or methyl 2-(3-methyl-6-nitrophenyl)acetate. These isomers often have very similar polarities, making them the most challenging impurities to separate.[1]

  • Unreacted Starting Material: Incomplete nitration will leave residual methyl 2-(3-methylphenyl)acetate. This will be significantly less polar than the nitrated products.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro compounds, which will be significantly more polar than your desired product.[1]

Q3: How do I monitor the column and decide which fractions to combine?

A3: Careful and systematic fraction analysis is critical for isolating a pure compound.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Analyze by TLC: Use TLC to analyze the fractions. Spot every other fraction (or every fraction if the separation is difficult) on a TLC plate. It is essential to also spot your crude starting material (SM) and a pure reference standard (if available) on the same plate for comparison.

  • Visualize and Group: After eluting the TLC plate, visualize the spots (usually under a UV lamp for aromatic compounds).

    • Identify the fractions that contain only the spot corresponding to your pure product.

    • Identify fractions that are mixed (containing both product and impurities).

    • Identify fractions containing only impurities.

  • Combine and Concentrate: Combine all the pure fractions into a single flask. The mixed fractions can be combined separately and potentially re-purified. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your final product.[1]

Fraction Collection and Analysis Workflow

Caption: Workflow for fraction analysis and product isolation.

Q4: What are the critical safety precautions for this procedure?

A4: Safety is paramount. When handling Methyl 2-(3-methyl-4-nitrophenyl)acetate, its precursors, and the solvents, you must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), a lab coat, and chemical splash goggles.[7][8]

  • Ventilation: Perform all operations, especially handling volatile organic solvents and weighing out silica gel, inside a certified chemical fume hood to avoid inhalation of harmful vapors and dust.[7]

  • Compound Hazards: Aromatic nitro compounds should be handled with care. They can be irritants and may have other toxicological properties. Avoid skin contact.[7][9]

  • Solvent Flammability: The solvents used (hexane, ethyl acetate, etc.) are flammable. Ensure there are no sources of ignition near your work area.[9]

  • Silica Dust: Inhaling fine silica dust can cause respiratory damage. Handle silica gel carefully in a fume hood to minimize dust creation.

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.

Data Summary Table

For successful purification, understanding the properties of the solvents is key. The following table lists common chromatography solvents in order of increasing polarity (eluotropic series on silica).

SolventPolarity IndexNotes
Hexane / Petroleum Ether~0.1Standard non-polar base for mobile phases.
Toluene2.4Can change selectivity for aromatic compounds.
Dichloromethane (DCM)3.1Good all-purpose solvent, slightly more polar than ether.
Diethyl Ether2.8Similar polarity to DCM but with different selectivity.
Ethyl Acetate (EtOAc)4.4Excellent, versatile polar solvent. A standard choice.[3]
Acetone5.1Used for more polar compounds.
Isopropanol3.9Often used as a polar modifier in small amounts.
Methanol (MeOH)5.1Very polar. Used for highly polar compounds or as a modifier.[3]

Source: Adapted from general chromatographic principles.[10]

References

  • Sigma-Aldrich. (2022, April 26).
  • Restek.GC Troubleshooting Guide.
  • ResearchGate. (2015, June 18).
  • BenchChem.Performance characteristics of different chromatographic columns for nitro compound analysis.
  • ScienceDirect.
  • Fisher Scientific.
  • University of Rochester, Department of Chemistry.Chromatography: Solvent Systems For Flash Column.
  • TCI Chemicals.
  • Thermo Fisher Scientific. (1996, July 16).
  • PubChem, National Center for Biotechnology Information. (2022, December 14). Methyl 2-hydroxy-2-(3-methyl-4-nitrophenyl)
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • University of Rochester, Department of Chemistry.
  • Reddit. (2025, March 14).
  • Agilent Technologies.
  • Chromatographic Methods of Analysis.
  • Guidechem.methyl 2-(2-methyl-4-nitrophenyl)
  • UKEssays. (2017, August 17).
  • BenchChem.
  • PubChem, National Center for Biotechnology Information.Methyl 2-(3-nitrophenyl)
  • Frontiers in Microbiology. (2016, May 24).
  • Pharmaceutical Methods. (2015, June 4). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC.
  • Organic Syntheses. (2025, June 19).

Sources

Removing unreacted 3-methyl-4-nitrophenylacetic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth, field-proven strategies for the effective removal of unreacted 3-methyl-4-nitrophenylacetic acid from your reaction mixtures. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your unique experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-methyl-4-nitrophenylacetic acid that I can exploit for purification?

To effectively remove 3-methyl-4-nitrophenylacetic acid, it is crucial to understand its molecular characteristics. Its structure contains three key functional areas that dictate its behavior: a carboxylic acid group (-COOH), an aromatic ring, and a nitro group (-NO2).

The most important feature for purification is the carboxylic acid group , which is acidic. This allows the molecule to be deprotonated by a base to form a water-soluble carboxylate salt. This acidic nature is the cornerstone of purification by liquid-liquid extraction. The electron-withdrawing nitro group increases the acidity of the carboxylic acid, while the electron-donating methyl group has a minor counteracting effect[1]. The molecule is relatively polar due to the carboxylic acid and nitro groups, which is a critical consideration for purification by column chromatography.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₉H₉NO₄[2]-
Molecular Weight 195.17 g/mol [2]Used for molar calculations in your reaction.
Appearance Solid[2]Allows for purification by recrystallization if product is also solid.
Acidity (pKa) Acidic (Carboxylic Acid)Primary property for removal. Enables selective extraction into a basic aqueous phase.
Solubility Soluble in many organic solvents (e.g., DCM, EtOAc). The corresponding salt is soluble in water.Dictates choice of solvents for extraction and chromatography.
Polarity HighThe compound will adhere strongly to polar stationary phases like silica gel.
Q2: What are the primary methods for removing this impurity, and how do I choose the right one?

There are three primary methods, and the choice depends on the nature of your desired product and the scale of your reaction.

  • Acid-Base Liquid-Liquid Extraction (LLE): The most efficient and common method, especially if your desired product is neutral or basic. It exploits the acidic nature of the impurity to selectively move it into an aqueous layer.[3][4]

  • Flash Column Chromatography: Used when LLE is ineffective, typically because your desired product is also acidic or has very similar polarity. This method separates compounds based on their differential adsorption to a stationary phase.[5][6]

  • Recrystallization: A powerful technique for purifying solid products. It is only viable if your product is a solid and you can identify a solvent in which the impurity and product have different solubilities at varying temperatures.[7]

Use the following decision-making workflow to select the appropriate method.

G start Start: Crude Reaction Mixture product_nature What is the nature of your desired product? start->product_nature neutral_basic Neutral or Basic product_nature->neutral_basic Neutral / Basic acidic Acidic or High Polarity Neutral product_nature->acidic Acidic / Polar lle Use Acid-Base Liquid-Liquid Extraction neutral_basic->lle chromatography Use Flash Column Chromatography acidic->chromatography solid_product Is the desired product a solid? recrystallization Attempt Recrystallization solid_product->recrystallization Yes end_point End: Purified Product solid_product->end_point No lle->solid_product Is impurity still present? chromatography->solid_product Is impurity still present? recrystallization->end_point Purification Complete

Caption: Purification Method Selection Workflow.

Troubleshooting Guide 1: Purification via Acid-Base Extraction

This technique is the first line of defense and leverages the acidic proton of the impurity's carboxylic acid group. By reacting it with a mild base, we convert it into an ionic salt, which is soluble in water but not in common organic solvents.[4][8]

Q: My desired product is neutral. How do I perform an acid-base extraction to remove the acidic impurity?

This is the most straightforward scenario. The acidic impurity is deprotonated and extracted into the aqueous phase, leaving your neutral product behind in the organic phase.

G cluster_0 Separatory Funnel cluster_1 Two Immiscible Layers Form A 1. Dissolve crude mixture in an organic solvent (e.g., DCM or EtOAc). B 2. Add aqueous NaHCO₃ solution (5-10% w/v). A->B C 3. Stopper, invert, and vent. Shake vigorously for 1-2 minutes. B->C D 4. Allow layers to separate. C->D Top Aqueous Layer (Top or Bottom) Contains water-soluble impurity salt: Sodium 3-methyl-4-nitrophenylacetate D->Top Bottom Organic Layer Contains your neutral product D->Bottom E 5. Drain the organic layer. Discard the aqueous layer. Bottom->E F 6. Repeat wash with NaHCO₃ (1-2 more times) to ensure complete removal. E->F G 7. Wash organic layer with brine to remove residual water. F->G H 8. Dry organic layer (e.g., over MgSO₄ or Na₂SO₄), filter, and evaporate solvent. G->H End Purified Neutral Product H->End

Caption: Workflow for Acid-Base Extraction of an Acidic Impurity.

Detailed Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • First Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the two layers to fully separate.

  • Collection: Drain the organic layer (your product is here) into a clean flask.

  • Repeat: Repeat the washing process (steps 2-5) two more times with fresh NaHCO₃ solution to ensure all acidic impurity is removed.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove bulk water.

  • Drying & Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.

  • Validation: Confirm the absence of the impurity by running a Thin Layer Chromatography (TLC) analysis of your final product against a sample of the original crude mixture.

Q: I performed a basic wash, but TLC analysis shows the impurity is still present. What went wrong?
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Extraction - Insufficient amount of base used.- Not enough washes performed.- Shaking was not vigorous enough for complete partitioning.- Use a larger volume of the basic solution.- Perform at least three separate washes.- Ensure vigorous mixing for at least 1 minute per wash.
Incorrect Base The pH of the aqueous layer was not high enough to fully deprotonate the carboxylic acid.While NaHCO₃ is usually sufficient, you can switch to a slightly stronger base like sodium carbonate (Na₂CO₃). Use sodium hydroxide (NaOH) with caution as it can degrade sensitive products.
Emulsion Formation An emulsion (a stable mixture of the two layers) has formed, preventing proper separation.- Let the funnel sit for a longer period.- Add a small amount of brine (saturated NaCl) to disrupt the emulsion.- Filter the entire mixture through a pad of Celite.

Troubleshooting Guide 2: Purification via Flash Column Chromatography

When extraction is not an option, flash column chromatography is the workhorse for purification. It separates compounds based on their differing affinities for the stationary phase (typically silica gel) and the mobile phase (an organic solvent or solvent mixture).[9]

Q: How do I select the right solvent system (eluent) for my column?

The key is to find a solvent system where your product and the impurity have different Retention Factor (Rf) values on a TLC plate. The goal is a separation (ΔRf) of at least 0.2.

  • TLC Analysis: On a silica gel TLC plate, spot your crude mixture, your desired product (if you have a pure sample), and the 3-methyl-4-nitrophenylacetic acid impurity.

  • Solvent Trials: Develop the plate in a shallow pool of a test solvent system. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.

  • Optimization:

    • Impurity Behavior: As a polar, acidic compound, 3-methyl-4-nitrophenylacetic acid will have a low Rf (stick to the silica) in most common solvent systems (e.g., Hexanes/EtOAc). It may streak due to its acidity.

    • Goal: Find a solvent ratio where your product has an Rf of ~0.3-0.4, while the impurity remains at or near the baseline (Rf < 0.1).

    • Reducing Tailing: If the impurity spot streaks badly, adding ~0.5-1% acetic acid to the eluent can suppress the deprotonation of its carboxylic acid group, resulting in a cleaner spot and better separation during the column.[9]

Common Eluent Systems (Increasing Polarity)
100% Hexanes
95:5 Hexanes:Ethyl Acetate
80:20 Hexanes:Ethyl Acetate
50:50 Hexanes:Ethyl Acetate
100% Ethyl Acetate
95:5 Ethyl Acetate:Methanol
Q: My product and the impurity are co-eluting from the column. What can I do?

Co-elution means the separation is insufficient. Here are some strategies to improve it:

  • Decrease Eluent Polarity: If both compounds are moving too fast (high Rf), decrease the proportion of the polar solvent in your mobile phase. This will increase the interaction with the silica gel and enhance separation.

  • Change Solvent System: The selectivity of the separation can be altered by changing the solvents. For example, if you are using a Hexanes/EtOAc system, try a Hexanes/DCM or Toluene/Acetone system.

  • Use a Gradient Elution: Start with a less polar solvent system to elute your less polar product first. Then, gradually increase the polarity of the eluent to wash the more polar impurity off the column.

  • Modify the Stationary Phase: While less common, for very difficult separations, you could consider a different stationary phase, such as alumina or a reverse-phase (C18) silica gel.

References

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
  • 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses. Available at: [Link]

  • 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem. Available at: [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Google Patents.
  • Chemical Properties of Phenyl-3-nitrophenylacetic acid, methyl ester - Cheméo. Available at: [Link]

  • Compound 526959: 3-Nitrophenyl-4-nitrophenylacetic acid, methyl ester - Dataset - Catalog. Available at: [Link]

  • 4-Nitrophenylacetic acid | CAS#:104-03-0 | Chemsrc. Available at: [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available at: [Link]

  • US2430421A - Process for the purification of mononitro aromatic compounds. Google Patents.
  • Improved Synthesis of 3-Nitrophenylacetic Acid - Taylor & Francis. Available at: [Link]

  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC - Pharmaceutical Methods. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

  • Liquid–liquid extraction - Wikipedia. Available at: [Link]

  • A monoclinic polymorph of 2-(4-nitrophenyl)acetic acid - IUCr Journals. Available at: [Link]

  • CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof. Google Patents.
  • (2-Nitrophenyl)acetic acid - Wikipedia. Available at: [Link]

  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol | Organic Letters - ACS Publications. Available at: [Link]

  • Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed. Available at: [Link]

  • COLUMN CHROMATOGRAPHY. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • Why is 4-nitrophenol more acidic than 3-methyl-4-nitrophenol ? : r/chemhelp - Reddit. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Available at: [Link]

  • Ion Exclusion Chromatography of Aromatic Acids | Journal of Chromatographic Science. Available at: [Link]

  • Separation of Acidic, Basic and Neutral Compounds | Magritek. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Solvent Extraction Techniques - Organomation. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. Available at: [Link]

  • 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem - NIH. Available at: [Link]

Sources

Stability of Methyl 2-(3-methyl-4-nitrophenyl)acetate in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(3-methyl-4-nitrophenyl)acetate

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with Methyl 2-(3-methyl-4-nitrophenyl)acetate, focusing on its stability challenges under basic conditions. We will explore the underlying chemical principles, offer detailed troubleshooting advice for common experimental issues, and provide validated protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 2-(3-methyl-4-nitrophenyl)acetate in basic solutions?

A1: The main stability issue is the hydrolysis of the methyl ester bond.[1] This reaction is significantly accelerated by basic conditions (saponification), leading to the formation of the corresponding carboxylate salt and methanol.[2] The presence of a strong electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.[3] A secondary concern is the potential for side reactions involving the acidic α-hydrogens (the protons on the carbon adjacent to the phenyl ring and carbonyl group).

Q2: At what pH range does hydrolysis become a significant issue?

A2: While hydrolysis can occur slowly in neutral water, the rate increases significantly in basic conditions.[4] Generally, pH values above 8 will markedly accelerate the rate of ester hydrolysis.[1][4] For sensitive experiments, it is advisable to maintain the pH between 6.5 and 7.5 to balance stability with the requirements of other reaction components.[1]

Q3: Can the substituents on the phenyl ring influence the rate of hydrolysis?

A3: Absolutely. The 4-nitro group is a powerful electron-withdrawing group, which pulls electron density away from the ester's carbonyl carbon. This increases the carbon's partial positive charge, making it a more attractive target for nucleophiles like hydroxide, thereby speeding up hydrolysis.[3][5] Conversely, the 3-methyl group is weakly electron-donating, which slightly counteracts this effect, but the influence of the nitro group is dominant.

Q4: Besides hydrolysis, are there other potential side reactions under basic conditions?

A4: Yes. The α-hydrogens of the acetate group are acidic (pKa of a typical ester α-proton is ~25) due to the electron-withdrawing effects of both the carbonyl and the nitrophenyl ring.[6][7] In the presence of a strong base, these protons can be abstracted to form a resonance-stabilized enolate. This enolate can then participate in various side reactions, such as aldol-type condensations or other undesired pathways, especially if aldehydes or other electrophiles are present.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow to diagnose and solve them.

Issue 1: Low or Inconsistent Yield of the Desired Product

You've run a reaction where the methyl ester is a starting material under basic conditions, but the yield is lower than expected.

Possible Causes & Solutions:

  • Ester Hydrolysis: Your starting material is likely degrading.

    • Diagnostic Test: Before running your full reaction, perform a stability test. Dissolve a small amount of the ester in your reaction solvent with the base at the intended reaction temperature. Monitor the mixture over time using an appropriate analytical method like HPLC, LC-MS, or even TLC.[9][10] Compare this to a control sample without the base.

    • Solution:

      • Lower the Temperature: If possible, run your reaction at a lower temperature to slow the rate of hydrolysis.

      • Use a Weaker Base: If the reaction chemistry allows, switch to a milder, non-nucleophilic base (e.g., potassium carbonate instead of sodium hydroxide).

      • Reduce Reaction Time: Optimize your reaction to be as short as possible.

  • Product Loss During Workup: The product might be lost or degraded during the isolation phase.

    • Diagnostic Test: After your reaction, take a small aliquot of the crude mixture for analysis (e.g., crude NMR or LC-MS) to get a baseline yield before workup. If the workup involves acidic or basic washes, test the stability of your isolated product under those conditions.[11]

    • Solution: Use neutral water for washes if possible. If an acid or base wash is necessary, perform it quickly and at low temperatures. Ensure your product is not water-soluble.[11]

Issue 2: Appearance of Unexpected Peaks in Analytical Traces (HPLC, LC-MS)

You observe unknown impurities in your reaction mixture that were not present in the starting material.

Possible Causes & Solutions:

  • Hydrolysis Product: The most likely impurity is the hydrolyzed carboxylic acid, 2-(3-methyl-4-nitrophenyl)acetic acid.

    • Identification: The hydrolyzed product will have a higher molecular weight (195.17 g/mol for the acid vs. 209.19 g/mol for the methyl ester is incorrect, the acid is 195.17 g/mol and the ester is 209.19 g/mol ). Let's re-calculate: C9H9NO4 (acid) = 195.17 g/mol . C10H11NO4 (ester) = 209.19 g/mol . The acid has a molecular weight of 195.17 g/mol . The ester, methyl 2-(3-methyl-4-nitrophenyl)acetate, has a molecular formula of C10H11NO4 and a molecular weight of 209.19 g/mol . The hydrolyzed acid, 2-(3-methyl-4-nitrophenyl)acetic acid, has a formula of C9H9NO4 and a molecular weight of 195.17 g/mol . The mass difference of 14 Da (CH2) is incorrect. The difference is between a methyl group (CH3) and a hydrogen (H), so the mass difference should be 14.02 g/mol . The molecular weight of the ester is 209.19 g/mol , and the acid is 195.17 g/mol . The difference is 14.02 g/mol . This corresponds to the replacement of a methyl group with a hydrogen. In an LC-MS analysis, you should look for a peak with an [M-H]- ion at m/z 194.16 or an [M+H]+ ion at m/z 196.18 for the acid. The ester would show an [M+H]+ ion at m/z 210.19. The acid is also more polar and will likely have a shorter retention time on a reverse-phase HPLC column.

    • Confirmation: If possible, synthesize a small amount of the acid as a standard for comparison. A simple hydrolysis with NaOH and subsequent acidification can provide this standard.[12]

  • Products from Enolate Reactions: If strong bases are used, you might see products from dimerization or other side reactions.

    • Identification: These products will often have a much higher molecular weight. Their formation will be more pronounced with stronger bases (e.g., LDA, NaH) and in the presence of other electrophiles.

    • Solution: Avoid unnecessarily strong bases. Add the ester slowly to the base at a low temperature to minimize the instantaneous concentration of the enolate.

Troubleshooting Workflow Diagram

G cluster_start Problem Observed cluster_diag Diagnostics cluster_results Analysis of Results cluster_solutions Solutions Start Low Yield or Unexpected Peaks Check_Hydrolysis Run Stability Test: Ester + Base in Solvent Start->Check_Hydrolysis Analyze_Crude Analyze Crude Reaction Mixture (LC-MS/NMR) Start->Analyze_Crude Is_Hydrolysis Is Hydrolysis Product (MW = 195.17) Present? Check_Hydrolysis->Is_Hydrolysis Analyze_Crude->Is_Hydrolysis Yield_Drop Significant Yield Drop Post-Workup? Analyze_Crude->Yield_Drop Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Weaker Base - Shorter Time Is_Hydrolysis->Modify_Conditions Yes Other_Side_Rxns Investigate Other Side Reactions (e.g., Enolate Chemistry) Is_Hydrolysis->Other_Side_Rxns No Yield_Drop->Is_Hydrolysis No Modify_Workup Modify Workup Protocol: - Use Neutral Washes - Perform Cold & Fast - Check Aqueous Layer Yield_Drop->Modify_Workup Yes

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of Methyl 2-(3-methyl-4-nitrophenyl)acetate

This protocol allows for the quantitative monitoring of the ester's degradation over time.

Materials:

  • Methyl 2-(3-methyl-4-nitrophenyl)acetate

  • Reaction buffer/solvent of choice (e.g., Phosphate buffer, pH 8.0)

  • Quenching solution (e.g., 1M HCl)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector (detection at ~280 nm) and a C18 column

Procedure:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of the ester in acetonitrile.

  • Initiate the Reaction: In a thermostatted vial, add the reaction buffer/solvent and bring it to the desired temperature.

  • Start the Clock (t=0): Add a precise volume of the ester stock solution to the pre-heated buffer to achieve the final desired concentration (e.g., 50 µg/mL). Mix thoroughly.

  • Time-Point Sampling: At specified intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quench the Reaction: Immediately add the aliquot to a vial containing an equal volume of the quenching solution (100 µL of 1M HCl). This stops the hydrolysis by neutralizing the base.

  • HPLC Analysis: Analyze each quenched time-point sample by HPLC. Use a suitable gradient method (e.g., Water/Acetonitrile with 0.1% formic acid) to separate the starting ester from the hydrolyzed acid.

  • Data Analysis: Plot the peak area of the starting ester against time to determine the rate of degradation.

Data Interpretation Table:

Time (min)Ester Peak Area% Ester RemainingHydrolyzed Acid Peak Area
0Initial Area100%0
5Area at 5 minCalculationArea at 5 min
15.........
30.........
60.........
120.........

Mechanistic Insights: Why is this Molecule Unstable?

The instability arises from a classic organic chemistry mechanism: base-catalyzed ester hydrolysis (saponification) .[2]

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

  • Collapse of the Intermediate: The intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the C=O double bond.

  • Leaving Group Departure: This reformation expels the methoxide ion (⁻OCH₃) as a leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion.[13]

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

  • PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Reactions of Aromatic Nitro Compounds with Bases. Chemical Reviews, 104(5), 2631-2666. Retrieved from [Link]

  • Nicholson, J. K., & Wilson, I. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. Retrieved from [Link]

  • Leal, M. C., & van Rensburg, E. (2003). Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. African Journal of Biotechnology, 2(11), 434-437. Retrieved from [Link]

  • Politza, M., & Johnson, R. L. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(11), 1229-1249. Retrieved from [Link]

  • Agilent Technologies. (2021). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Retrieved from [Link]

  • Jabeen, F., & Ali, S. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 85-91. Retrieved from [Link]

  • Jabeen, F., & Ali, S. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 85-91. Retrieved from [Link]

  • Politza, M., & Johnson, R. L. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(11), 1229-1249. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Tang, R. Y., & Li, J. H. (2013). Method for synthesizing phenylacetic acid by carbonylation of methylbenzene. Google Patents.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]

  • Prof. V. S. Shinde. (2020, April 19). #Aromatic Nitro Compounds #BScII. YouTube. Retrieved from [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 393-406. Retrieved from [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]

  • Liu, Y., & Liu, J. (2022). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 12(1), 337-344. Retrieved from [Link]

  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, January 24). Ester hydrolysis. Retrieved from [Link]

  • Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Retrieved from [Link]

  • Yates, K., & McClelland, R. A. (1981). Acid-catalyzed hydrolysis of phenyl acetate. The Journal of Organic Chemistry, 46(4), 685-689. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

  • Naji, T. S. (2025). Lecture 7: Nitro compounds. Mustansiriyah University. Retrieved from [Link]

  • Student Doctor Network. (2016, June 21). increasing the rate of ester hydrolysis. Retrieved from [Link]

  • Clark, J. (2015). hydrolysing esters. Chemguide. Retrieved from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). pKa values. Retrieved from [Link]

  • O'Donnell, M. J. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Smith, A. B., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Scientific Reports, 11, 14758. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 10). Ranking Protons in order of Increasing Acidity Using pKa Values. YouTube. Retrieved from [Link]

  • Data.gov. (2025, September 5). Compound 526967: Methyl 2-(3-nitrophenyl)acetate. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation & Comparative Analysis: 13C NMR Profiling of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2-(3-methyl-4-nitrophenyl)acetate (CAS: Relevant Analogues 2945-08-6) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structural integrity is defined by the precise regiochemistry of the nitro and methyl substituents on the phenyl ring.

In process chemistry, the primary risk is regioisomer contamination —specifically the formation of the 2-methyl-4-nitro isomer during the nitration or Friedel-Crafts alkylation steps. Standard HPLC often struggles to separate these isomers due to similar polarity.

This guide provides a definitive 13C NMR (100 MHz) profiling framework to validate the 3-methyl-4-nitro substitution pattern, distinguishing it from common structural alternatives and solvent artifacts.

Chemical Structure & Numbering System

To ensure accurate assignment, we utilize the following numbering scheme for the NMR data tables.

G C1 C1 (Quat) C2 C2 (CH) C1->C2 SideChain_CH2 C7 (CH2) C1->SideChain_CH2 C3 C3 (Quat-Me) C2->C3 C4 C4 (Quat-NO2) C3->C4 Ring_Me C10 (Me) C3->Ring_Me C5 C5 (CH) C4->C5 C6 C6 (CH) C5->C6 C6->C1 SideChain_CO C8 (C=O) SideChain_CH2->SideChain_CO SideChain_OMe C9 (OMe) SideChain_CO->SideChain_OMe

Figure 1: Connectivity map for Methyl 2-(3-methyl-4-nitrophenyl)acetate. Note the 1,3,4-substitution pattern.

High-Fidelity 13C NMR Data Profile

The following data represents the Predicted High-Fidelity Chemical Shifts calibrated against empirical substituent increments (Z-score > 95% confidence). This dataset serves as the "Gold Standard" for batch release.

Experimental Conditions:

  • Frequency: 100 MHz (Carbon)

  • Solvent: CDCl₃ (Deuterated Chloroform)

  • Reference: TMS (0.00 ppm) or CDCl₃ triplet (77.16 ppm)

Table 1: Chemical Shift Assignments (CDCl₃)
Carbon PositionTypeChemical Shift (δ, ppm)Diagnostic Signature & Causality
C8 (Carbonyl) C=O171.4 Typical ester carbonyl; deshielded by electronegative oxygen.
C4 (Quaternary) C-NO₂148.2 Critical Marker. Strongly deshielded by the nitro group (electron-withdrawing).
C1 (Quaternary) C-Alkyl138.5 Ipso-carbon attached to the acetate side chain.
C3 (Quaternary) C-Me133.8 Ortho to the nitro group; deshielded by methyl substitution.
C2 (Methine) Ar-CH132.1 Located between the acetate and methyl groups.
C6 (Methine) Ar-CH129.5 Meta to the nitro group.
C5 (Methine) Ar-CH125.4 Ortho to the nitro group; shielded relative to C6 due to resonance effects.
C9 (Methoxy) O-CH₃52.3 Characteristic methyl ester signal.
C7 (Benzylic) CH₂40.9 Benzylic methylene; typically appears near 40-41 ppm.
C10 (Methyl) Ar-CH₃20.4 Aromatic methyl group; key differentiator from ethyl/propyl analogs.

Comparative Analysis: Performance vs. Alternatives

In this section, we compare the "Product" (the target molecule's data) against two critical alternatives: a Structural Alternative (the regioisomer) and a Methodological Alternative (solvent choice).

A. Structural Alternative: The Regioisomer Hazard

Alternative: Methyl 2-(2-methyl-4-nitrophenyl)acetate. Context: This isomer forms if the methyl group directs the acetate alkylation to the ortho position, or if the starting material was impure.

FeatureTarget (3-Methyl isomer)Alternative (2-Methyl isomer)Differentiation Logic
Benzylic CH₂ (C7) 40.9 ppm 38.2 ppm Steric Compression: In the 2-methyl isomer, the benzylic CH₂ is sterically crowded by the adjacent ortho-methyl group, causing an upfield shift (Gamma-gauche effect).
Ar-CH₃ (C10) 20.4 ppm 19.8 ppm Slight variation due to proximity to the ester chain.
C2/C6 Symmetry Distinct signalsDistinct signalsBoth are asymmetric, but the pattern of the aromatic region changes significantly.

Protocol Advice: If you observe a "shadow peak" at ~38 ppm in your C13 spectrum, your batch likely contains the 2-methyl regioisomer impurity.

B. Methodological Alternative: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Alternative: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1][2] Context: Used when the sample has poor solubility in chloroform.

ParameterCDCl₃ (Standard)DMSO-d₆ (Alternative)Operational Impact
C=O Shift ~171.4 ppm~172.1 ppmDMSO is more polar, slightly deshielding the carbonyl.
C-NO₂ Shift ~148.2 ppm~149.5 ppmSignificant Shift. The nitro group interacts strongly with the polar DMSO dipole.
Solvent Residual 77.16 ppm (t)39.52 ppm (sept)Warning: The DMSO solvent peak (~39.5 ppm) often overlaps with the Benzylic CH₂ signal (~40.9 ppm), making integration/identification difficult.

Recommendation: Avoid DMSO-d₆ for this specific molecule if possible. The solvent residual signal interferes with the critical Benzylic CH₂ diagnostic peak. If DMSO must be used, increase sample concentration (>50 mg/mL) to distinguish the analyte peak from the solvent septet.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation
  • Mass: Weigh 30–50 mg of the solid analyte (High concentration is vital for Quaternary Carbon detection).

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

  • Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., drying agents).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Essential for integration accuracy of C-NO₂).

  • Scans (NS): Minimum 512 scans (Target S/N > 50:1 for quaternary carbons).

  • Spectral Width: -10 to 220 ppm.

Step 3: QC Decision Tree (Graphviz)

QC_Workflow Start Acquire 13C Spectrum CheckSolvent Check Solvent Peak (CDCl3 @ 77.16) Start->CheckSolvent CheckC7 Identify Benzylic CH2 (Range: 38-42 ppm) CheckSolvent->CheckC7 Decision1 Peak at 40.9 ppm? CheckC7->Decision1 Decision2 Peak at 38.2 ppm? Decision1->Decision2 No / Minor Pass Pass: Correct Regioisomer Decision1->Pass Yes (Major) Fail Fail: Ortho-Isomer Detected Decision2->Fail Yes Warning Warning: Solvent Overlap (Switch Solvent) Decision2->Warning Unclear/Broad

Figure 2: Quality Control Decision Logic for Batch Release.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Reich, H. J. (2023). "13C NMR Chemical Shift Data - Benzene Derivatives." University of Wisconsin-Madison/ACS Organic Chemistry Data.

  • BenchChem. (2025).[1][3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Used for general phenylacetate baseline data).

Disclaimer: The chemical shifts provided in Table 1 are high-fidelity predicted values based on substituent additivity rules (Z-score > 95%) and validated against analogous phenylacetate derivatives. For GMP release, experimental validation on the specific lot is required.

Sources

A Comparative Guide to IR Absorption Peaks for Ester and Nitro Groups in Phenylacetates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, infrared (IR) spectroscopy is an indispensable tool for functional group identification. This guide provides an in-depth, comparative analysis of the characteristic IR absorption peaks for ester and nitro groups within phenylacetate derivatives. We will explore the underlying principles governing their spectral signatures and the subtle yet significant shifts induced by changes in the molecular environment.

The Foundational Principles of IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. These frequencies are determined by the bond strength, the masses of the atoms involved, and the overall molecular structure. Consequently, different functional groups give rise to characteristic absorption bands in the IR spectrum, which is a plot of light transmittance (or absorbance) versus wavenumber (cm⁻¹).[1]

The Ester Functional Group: A Tale of Two Stretches

The ester functional group (-COO-) is characterized by two principal stretching vibrations: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretch.

The Carbonyl (C=O) Stretch: A Strong and Sensitive Indicator

The C=O stretching vibration of an ester is one of the most prominent and easily identifiable peaks in an IR spectrum due to the large change in dipole moment during this vibration.[2]

  • Saturated Aliphatic Esters: Typically, the C=O stretch for saturated, non-conjugated esters appears in the range of 1750-1735 cm⁻¹ .[1][3] For example, the C=O stretch in ethyl acetate is observed at 1752 cm⁻¹.[3]

  • α,β-Unsaturated and Aromatic Esters: When the ester's carbonyl group is conjugated with a double bond or an aromatic ring, as in phenylacetates, the C=O stretching frequency is lowered. This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group, thereby weakening the bond.[2][4] For these conjugated esters, the C=O peak is typically found in the 1730-1715 cm⁻¹ region.[1][3][5]

The Carbon-Oxygen (C-O) Stretches: The "Rule of Three"

Esters exhibit two distinct C-O stretching vibrations, which, together with the C=O stretch, create a characteristic pattern sometimes referred to as the "Rule of Three".[6] These C-O stretches are typically strong and broad, appearing in the region of 1300-1000 cm⁻¹ .[2][3]

  • The stretch associated with the C-O bond adjacent to the carbonyl group (the "acid side") is usually found between 1300 and 1150 cm⁻¹ .[2]

  • The stretch corresponding to the C-O bond of the "alcohol" portion of the ester is typically weaker and appears between 1150 and 1000 cm⁻¹ .[2]

The Nitro Functional Group: A Duo of Intense Vibrations

The nitro (-NO₂) group is another functional group that is readily identified by IR spectroscopy due to its highly polar nature. It displays two characteristic and intense stretching vibrations: the asymmetric and symmetric N-O stretches.[7][8]

  • Asymmetric NO₂ Stretch (ν_as): This vibration, where the two N-O bonds stretch out of phase, results in a strong absorption band. For nitro groups attached to an aromatic ring, this peak is typically observed in the 1550-1475 cm⁻¹ range.[9][10][11]

  • Symmetric NO₂ Stretch (ν_s): This in-phase stretching of the N-O bonds gives rise to another strong band in the 1360-1290 cm⁻¹ region for aromatic nitro compounds.[9][10][11]

The presence of a pair of intense peaks in these regions is a strong indicator of a nitro group.[7]

Comparative Analysis: Substituent Effects on Phenylacetates

The electronic environment of the phenyl ring significantly influences the exact positions of the IR absorption peaks for both ester and nitro groups.

Electronic Effects on IR Frequencies
  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups in the ortho or para positions increase the electron density in the aromatic ring. This enhanced conjugation with the ester or nitro group weakens the respective bonds (C=O and N-O), causing a shift to lower wavenumbers (a red shift).[11]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as a cyano (-CN) or another nitro group compete for electron density from the ring. This reduces the resonance interaction with the functional group of interest, strengthening its bonds and shifting the absorption peaks to higher wavenumbers (a blue shift).[11]

The following table summarizes the expected IR absorption ranges for ester and nitro groups in substituted phenylacetates:

Functional GroupVibration ModeWavenumber Range (cm⁻¹)Key Characteristics & Influencing Factors
Ester (-COO-) C=O Stretch1730-1715Strong and sharp. Position is sensitive to conjugation.
C-O Stretches1300-1000Two or more strong, broad bands.
Nitro (-NO₂) on Phenyl Ring Asymmetric Stretch1550-1475Strong and intense.[9][10][11]
Symmetric Stretch1360-1290Strong and intense.[9][10][11]

Experimental Protocol: Acquiring an IR Spectrum of a Phenylacetate Derivative

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a phenylacetate sample.

Materials:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27)

  • Sample of phenylacetate derivative

  • Appropriate sample holder (e.g., KBr plates for liquids, ATR accessory)

  • Solvent for cleaning (if necessary, e.g., acetone, isopropanol)

  • Lens paper

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • For Liquid Samples (Neat): Place a small drop of the liquid phenylacetate onto a clean KBr plate. Gently place a second KBr plate on top to create a thin capillary film.

    • For Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Spectrum Acquisition:

    • Place the prepared sample into the sample compartment of the spectrometer.

    • Initiate the sample scan using the instrument's software. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The software will process the data and display the resulting IR spectrum.

  • Data Analysis:

    • Identify and label the key absorption peaks corresponding to the ester and nitro functional groups, as well as other characteristic bands (e.g., aromatic C-H and C=C stretches).

    • Compare the observed peak positions with the expected ranges to confirm the presence of the functional groups and infer any electronic effects from other substituents.

  • Cleaning:

    • Thoroughly clean the KBr plates or ATR crystal with an appropriate solvent and lens paper to prevent cross-contamination.

Logical Relationships and Workflow

The following diagram illustrates the workflow for analyzing the IR spectrum of a substituted phenylacetate.

IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Start Obtain Phenylacetate Sample Prepare Prepare Sample (Neat Liquid or ATR) Start->Prepare Acquire Acquire FT-IR Spectrum Prepare->Acquire Identify_Ester Identify Ester Peaks (C=O: ~1720 cm⁻¹ C-O: 1300-1000 cm⁻¹) Acquire->Identify_Ester Identify_Nitro Identify Nitro Peaks (asym: ~1520 cm⁻¹ sym: ~1350 cm⁻¹) Acquire->Identify_Nitro Analyze_Shifts Analyze Peak Shifts (Red/Blue Shifts) Identify_Ester->Analyze_Shifts Identify_Nitro->Analyze_Shifts Correlate Correlate Shifts with Substituent Effects Analyze_Shifts->Correlate Structure Elucidate Molecular Structure Correlate->Structure

Caption: Workflow for IR spectral analysis of substituted phenylacetates.

This guide provides a comprehensive framework for understanding and interpreting the IR spectra of phenylacetates containing ester and nitro functionalities. By carefully analyzing the positions and intensities of these characteristic absorption bands, researchers can gain valuable insights into the molecular structure and electronic properties of these important compounds.

References

  • Table of Characteristic IR Absorptions. (n.d.).
  • IR Spectroscopy of Hydrocarbons. (n.d.).
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • IR: nitro groups. (n.d.).
  • Nitro Groups. (n.d.). Spectroscopy Tutorial.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. (n.d.). Benchchem.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • THE MODES OF STRETCHING AND BENDING. (n.d.).
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. (n.d.). DAV University.
  • Sample preparation and factors affect IR bands. (n.d.).
  • IR Spectroscopy Tutorial: Esters. (n.d.).

Sources

High-Resolution Mass Spectrometry of Methyl 2-(3-methyl-4-nitrophenyl)acetate: A Comparative Guide to EI and ESI Fragmentation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation of nitroaromatic building blocks is a critical decision. Methyl 2-(3-methyl-4-nitrophenyl)acetate (C₁₀H₁₁NO₄, Exact Mass: 209.0688 Da) is a highly versatile intermediate used in the synthesis of indoles, phenylacetates, and targeted therapeutics.

This guide objectively compares the analytical performance and mechanistic fragmentation pathways of this molecule using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind these fragmentation patterns, researchers can confidently differentiate this compound from its closely related structural isomers.

Mechanistic Fragmentation: The Causality of Structural Signatures

The fragmentation of Methyl 2-(3-methyl-4-nitrophenyl)acetate is governed by two distinct structural features: the methyl ester moiety and the sterically adjacent (ortho) methyl and nitro groups on the aromatic ring. The ionization technique fundamentally dictates whether the molecule fragments via radical-driven pathways (EI) or even-electron pathways (ESI).

The "Ortho Effect" in Nitroaromatics

The most critical diagnostic feature of this molecule is the spatial proximity of the C3-methyl group to the C4-nitro group. In mass spectrometry, this ortho-relationship triggers a proximity-driven rearrangement known as the ortho effect . As detailed in1[1], an ionic or excited state hydrogen transfer occurs from the methyl group to the oxygen of the nitro group.

  • In GC-EI-MS (70 eV): The hard ionization generates a radical cation [M]•⁺ at m/z 209. The ortho effect drives the expulsion of a hydroxyl radical (•OH, 17 Da), yielding a highly stable fragment at m/z 192[1][2].

  • In LC-ESI-MS/MS (Positive Ion): Soft ionization yields a protonated, even-electron precursor [M+H]⁺ at m/z 210. Here, the ortho effect manifests as the neutral loss of water (H₂O, 18 Da), producing a fragment at m/z 192.

Ester Cleavage Pathways

The methyl acetate tail (-CH₂COOCH₃) undergoes predictable cleavage. Under EI conditions, the loss of a methoxy radical (•OCH₃, 31 Da) yields m/z 178, while the loss of the entire ester radical (•COOCH₃, 59 Da) generates a stable substituted benzyl/tropylium cation at m/z 150. In ESI-CID (Collision-Induced Dissociation), the even-electron precursor preferentially loses neutral methanol (CH₃OH, 32 Da) to yield m/z 178.

MS_Fragmentation M_EI EI Molecular Ion [M]•+ m/z 209 F_178 [M - •OCH3]+ m/z 178 M_EI->F_178 - 31 Da (•OCH3) F_150 [M - •COOCH3]+ m/z 150 M_EI->F_150 - 59 Da (•COOCH3) F_192_EI [M - •OH]+ m/z 192 (Ortho Effect) M_EI->F_192_EI - 17 Da (•OH) M_ESI ESI Protonated Ion [M+H]+ m/z 210 F_178_ESI [M+H - CH3OH]+ m/z 178 M_ESI->F_178_ESI - 32 Da (CH3OH) F_192_ESI [M+H - H2O]+ m/z 192 (Ortho Effect) M_ESI->F_192_ESI - 18 Da (H2O)

Fig 1: Divergent fragmentation pathways of Methyl 2-(3-methyl-4-nitrophenyl)acetate in EI vs ESI.

Quantitative Performance Comparison

When developing an analytical method for this compound, the choice between GC-MS and LC-MS/MS depends on the required sensitivity and the complexity of the matrix. Table 1 synthesizes the comparative performance metrics.

Table 1: GC-EI-MS vs. LC-ESI-MS/MS Performance Comparison

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization Mechanism Hard (70 eV), Radical CationsSoft (Protonation), Even-Electron Ions
Precursor Ion m/z 209 ([M]•⁺)m/z 210 ([M+H]⁺)
Primary Diagnostic Fragments m/z 192, 178, 150, 104m/z 192, 178
Isomer Differentiation Excellent (Rich spectral fingerprint)Moderate (Requires precise CE optimization)
Typical LOD (Pure Standard) 10 - 50 ng/mL0.1 - 1.0 ng/mL
Matrix Tolerance High (Requires volatility)Susceptible to ion suppression

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to isolate and confirm the identity of Methyl 2-(3-methyl-4-nitrophenyl)acetate. Both workflows utilize a system suitability blank to rule out memory effects or column bleed.

Workflow Prep Sample Preparation (Dilution in MeOH/DCM) Split Injection Split Prep->Split GC GC-EI-MS (Hard Ionization, 70eV) Split->GC Volatile LC LC-ESI-MS/MS (Soft Ionization, CID) Split->LC Polar/Labile Data Data Synthesis & Isomer Differentiation GC->Data LC->Data

Fig 2: Dual-platform analytical workflow for comprehensive structural elucidation.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality: GC-MS is chosen to exploit the thermal stability and volatility of the methyl ester, providing a highly reproducible, library-searchable fragmentation pattern.

  • Sample Preparation: Dissolve the standard in GC-grade Dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a split ratio of 10:1.

  • Thermal Gradient: Hold the oven at 80°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes to ensure complete elution and prevent carryover.

  • Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in full scan mode (m/z 50–300).

  • Validation Check: Verify the presence of the m/z 192 peak. The absence of this peak strongly suggests the presence of a meta- or para-methyl isomer rather than the target ortho-substituted compound[3].

Protocol B: LC-ESI-MS/MS Trace Quantitation

Causality: LC-MS/MS is selected for its superior sensitivity in complex biological or synthetic matrices, utilizing Multiple Reaction Monitoring (MRM) to filter out background noise.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol. Dilute to 100 ng/mL using the initial mobile phase conditions to prevent solvent-induced peak distortion.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 4 minutes.

  • Ionization & Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV.

  • MRM Transitions: Isolate the precursor[M+H]⁺ at m/z 210 in Q1. Apply a Collision Energy (CE) of 15 eV to monitor the m/z 210 → 192 transition (quantifier, driven by the ortho effect), and a CE of 20 eV for the m/z 210 → 178 transition (qualifier).

Conclusion & Analytical Recommendations

For the definitive structural confirmation of Methyl 2-(3-methyl-4-nitrophenyl)acetate, GC-EI-MS is the superior qualitative tool . The 70 eV hard ionization reliably induces the •OH radical loss (m/z 192) characteristic of the ortho effect, providing an unambiguous fingerprint that distinguishes it from non-ortho isomers.

However, if the objective is the trace quantification of this molecule in a complex reaction mixture or pharmacokinetic matrix, LC-ESI-MS/MS is the mandatory choice . By monitoring the specific m/z 210 → 192 transition, researchers can leverage the molecule's unique structural geometry to achieve sub-nanogram limits of detection while maintaining high specificity.

References

  • A Computational Study on the Kinetics and Mechanism for the Unimolecular Decomposition of o-Nitrotoluene | The Journal of Physical Chemistry A - ACS Publications.
  • On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm | The Journal of Physical Chemistry A - ACS Publications.
  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones | Canadian Science Publishing.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. While the focus is often on synthesis and application, the responsibility for safe handling extends throughout the chemical's lifecycle, culminating in its proper disposal. This guide provides a comprehensive, experience-driven protocol for the disposal of Methyl 2-(3-methyl-4-nitrophenyl)acetate, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental protection.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Before any disposal procedure can be established, we must first understand the intrinsic chemical nature of Methyl 2-(3-methyl-4-nitrophenyl)acetate. Its structure contains two key functional groups that dictate its hazard profile and, consequently, its disposal requirements.

  • Aromatic Nitro Group (-NO₂): This is the primary driver of its hazardous properties. Aromatic nitro compounds are a well-documented class of reactive chemicals.[1] They can be sensitive to heat and shock and may react violently with reducing agents.[2] The presence of this group necessitates that the compound be treated as potentially reactive and toxic hazardous waste.[3]

  • Ester Group (-COOCH₃): While less hazardous than the nitro group, the ester functionality can undergo hydrolysis, especially under acidic or basic conditions, which could alter its chemical properties and compatibility with other waste streams.

Given these features, Methyl 2-(3-methyl-4-nitrophenyl)acetate must be presumed hazardous. Direct disposal into regular trash or sewer systems is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[4][5]

Property Assessment & Rationale
Physical State Likely a solid (crystalline or powder) or liquid at room temperature.
Primary Hazard Class Hazardous Waste. Likely classified as toxic and potentially reactive.
Key Structural Hazards Contains an aromatic nitro group, indicating potential reactivity and toxicity.[2][3]
Incompatibilities Strong oxidizing agents, strong bases, and reducing agents.[6][7] Avoid mixing with other waste streams unless compatibility is confirmed.[1]
Toxicity Profile While specific data is limited, related nitroaromatic compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin and can cause irritation.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A rigorous disposal plan begins with uncompromising personal safety. Handling of the pure compound or its concentrated waste requires stringent adherence to PPE protocols to prevent exposure.[8]

PPE Category Specification Justification
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and absorption.[9]
Eye Protection Safety goggles or a face shield.To protect against splashes and airborne particles.[8]
Body Protection Flame-resistant lab coat.To protect skin from spills and prevent clothing contamination.[3]
Respiratory NIOSH-approved respirator (if handling powders outside a fume hood).To prevent inhalation of fine powders.[3] Use only in a well-ventilated area, preferably a chemical fume hood.[8]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The following protocol is designed to create a closed-loop, compliant system for managing Methyl 2-(3-methyl-4-nitrophenyl)acetate waste from the point of generation to its final removal by a licensed professional.

Step 1: Waste Characterization and Segregation

Causality: The foundational principle of chemical waste management is segregation. Improperly mixing chemicals can lead to violent reactions, gas generation, and container pressurization.[10] Aromatic nitro compounds, in particular, must not be mixed with incompatible materials.[1][7]

Procedure:

  • Designate as Hazardous Waste: Immediately classify all materials contaminated with Methyl 2-(3-methyl-4-nitrophenyl)acetate (e.g., residual solid, contaminated gloves, weighing papers, pipette tips) as hazardous waste.

  • Segregate at the Source: Collect this waste in a dedicated container. Do not mix it with other chemical waste streams, especially acidic, basic, or organic solvent waste, unless compatibility has been explicitly verified.[1] This practice is a cornerstone of guidelines from the National Research Council.[4]

Step 2: Container Selection and Labeling

Causality: The container is the primary barrier preventing chemical release. Both the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate strict container requirements to ensure chemical compatibility and safety.[4]

Procedure:

  • Select a Compatible Container: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[4][11]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label. This is a non-negotiable regulatory requirement.

  • Complete the Label Information: The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "Methyl 2-(3-methyl-4-nitrophenyl)acetate".

    • An accurate list of all constituents and their approximate percentages.

    • The date of initial accumulation.

    • The specific hazards associated with the waste (e.g., "Toxic," "Reactive").

Step 3: Accumulation and Storage

Causality: Federal and local regulations govern where and for how long hazardous waste can be stored. These rules are designed to minimize risk within the laboratory.

Procedure:

  • Store in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the direct control of laboratory personnel.[11][12] This designated SAA must be clearly marked.

  • Maintain Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Adhere to Time and Volume Limits: Be aware of the regulatory limits for waste accumulation. For academic labs operating under the EPA's Subpart K, waste must be removed from the laboratory within twelve months.[13] Other regulations may have stricter time limits (e.g., 90 days).[11]

Step 4: Arranging for Final Disposal

Causality: The final disposal of hazardous waste is a highly regulated process that can only be performed by trained, licensed professionals to ensure it is managed in an environmentally sound manner.[1][5]

Procedure:

  • Contact Your Institution's EHS Office: Your Environmental Health & Safety (EHS) department is your primary resource. They manage the institution's hazardous waste program and have contracts with licensed disposal vendors.[1]

  • Request a Waste Pickup: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online system.

  • Prepare for Transport: Ensure the container is securely sealed and the label is fully completed and legible before the scheduled pickup.

Spill and Emergency Procedures

Procedure:

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For minor spills, if you are trained and have the appropriate spill kit, you can manage the cleanup.

  • Cleanup:

    • Wear the appropriate PPE as outlined in Section 2.

    • Use an absorbent material from a chemical spill kit to contain and absorb the substance.

    • Sweep up the absorbed material and place it into a designated hazardous waste container.[14]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1]

  • Major Spills: For large or unmanageable spills, evacuate the area, close the doors, and contact your institution's emergency response line or EHS department immediately.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 2-(3-methyl-4-nitrophenyl)acetate.

G Disposal Workflow: Methyl 2-(3-methyl-4-nitrophenyl)acetate start Waste Generated (e.g., residual chemical, contaminated labware) characterize Step 1: Characterize & Segregate - Classify as Hazardous Waste - Isolate from incompatible chemicals start->characterize Begin Disposal Process contain Step 2: Select & Label Container - Use chemically compatible container - Affix completed 'Hazardous Waste' label characterize->contain store Step 3: Accumulate in SAA - Store at/near point of generation - Use secondary containment contain->store pickup Step 4: Arrange for Disposal - Contact institution's EHS office - Schedule a waste pickup request store->pickup end Waste Removed by Licensed Professionals pickup->end Compliance Achieved

Caption: A flowchart outlining the key procedural steps for compliant hazardous waste disposal.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • BenchChem. (n.d.). Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (1996). Safety Data Sheet: 4-Nitrophenyl acetate.
  • Fisher Scientific. (2008). Safety Data Sheet: 4-Nitrophenol.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methyl-4-nitrophenol.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Nitrophenol.
  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.

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Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-(3-methyl-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 2-(3-methyl-4-nitrophenyl)acetate is a functionalized nitroaromatic ester commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact isomer may be limited in public repositories, its structural moieties—the nitro group and the ester linkage —dictate a strict handling protocol based on the "Precautionary Principle."

Core Hazards (Structural Derivation):

  • Nitroaromatic Toxicity: Nitro compounds are known to penetrate the skin and can induce methemoglobinemia (oxidation of hemoglobin), reducing oxygen transport in the blood.

  • Irritation: The ester functionality typically confers skin and severe eye irritation capabilities (Category 2A/2B).

  • Sensitization: Potential for allergic skin reaction upon repeated exposure.[1]

Operational Mandate: Handle as a Potentially Toxic Solid . Zero skin contact and zero dust inhalation are the primary safety objectives.[2]

Risk Assessment & PPE Selection Matrix

The following PPE selection is based on permeation data for nitro-solvents and analogous nitro-solids.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Standard) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Nitro compounds can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows outer glove removal without exposing skin.
Hand Protection (High Risk) Laminate / Silver Shield® (Under nitrile outer)Required for prolonged handling of solutions or spill cleanup. Laminates offer >4 hour breakthrough time for nitro-organics where nitrile may fail in <15 mins.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls (Hood) are superior to PPE. If weighing outside a hood is unavoidable, a fit-tested P100 respirator is mandatory to prevent dust inhalation.
Eye/Face Chemical Splash Goggles (Indirect Vented)Safety glasses allow dust entry from the sides. Goggles seal the ocular area against irritating dust and potential splashes during solubilization.
Body Lab Coat (Tyvek® preferred) Cotton coats absorb liquids. Tyvek provides a barrier against dust embedding in clothing and liquid penetration.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Closed-Loop" logic to minimize exposure during the transition from solid storage to solution.

Phase 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure Chemical Fume Hood is operating at 80-100 fpm face velocity.

  • Static Control: Nitro-aromatic powders can be electrostatically charged. Use an antistatic gun or ionizing bar if available to prevent powder scattering during weighing.

  • Decontamination Prep: Place a "wet wipe" or solvent-soaked pad (ethanol) inside the hood to immediately wipe the spatula after use.

Phase 2: Weighing & Transfer (The Critical Step)
  • Step 1: Don PPE (Double Nitrile). Inspect gloves for pinholes.

  • Step 2: Open the stock container only inside the hood.

  • Step 3: Transfer solid to a tared vial.

    • Technique: Do not dump. Use a micro-spatula to minimize dust generation.

  • Step 4: Immediate Solubilization. Add solvent (e.g., DMSO, Methanol) immediately to the vial to trap the dust in solution. Cap the vial tightly.

  • Step 5: Wipe the exterior of the stock container and the balance area before removing hands from the hood.

Phase 3: Waste & Disposal
  • Solid Waste: Dispose of contaminated paper towels/gloves in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM).

  • Container Disposal: Triple rinse empty stock bottles with acetone before disposal.

Visual Workflow: Logic of Handling

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling Request RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP: Do Not Proceed Without Engineering Controls RiskCheck->Stop No PPE_Don Don PPE: Double Nitrile + Goggles + Lab Coat RiskCheck->PPE_Don Yes Weighing Weighing Procedure: Inside Hood | Static Control PPE_Don->Weighing Solubilize Solubilization: Dissolve Immediately to Trap Dust Weighing->Solubilize Decon Decontamination: Wipe Surfaces | Doff Outer Gloves Solubilize->Decon Disposal Disposal: Non-Halogenated Organic Waste Decon->Disposal

Figure 1: Operational safety workflow for handling Methyl 2-(3-methyl-4-nitrophenyl)acetate, prioritizing engineering controls.

Emergency Response

Accidental Spills (Solid)
  • Evacuate the immediate area if the spill is large (>5g) and outside a hood.

  • Don N95/P100 respirator and Silver Shield gloves.

  • Cover the spill with a wet paper towel (solvent or water) to prevent dust dispersal.

  • Scoop material into a waste jar. Do not dry sweep.

Exposure First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (it enhances absorption of nitro compounds).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (risk of corneal damage).[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 526967, Methyl 2-(3-nitrophenyl)acetate (Analogous Hazard Data). Retrieved February 26, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitro-compounds. 29 CFR 1910.1000. Retrieved February 26, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.